Trichlormethiazide
Description
Propriétés
IUPAC Name |
6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJSLTNSBFUCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023699 | |
| Record name | Trichlormethiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trichlormethiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL, 1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM, 4.15e-01 g/L | |
| Record name | Trichlormethiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRICHLORMETHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichlormethiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM METHANOL + ACETONE + WATER, WHITE, CRYSTALLINE POWDER | |
CAS No. |
133-67-5 | |
| Record name | Trichlormethiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlormethiazide [USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichlormethiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trichlormethiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trichlormethiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(dichloromethyl)-3,4-dihydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlormethiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlormethiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLORMETHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58C92TUN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRICHLORMETHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichlormethiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Trichlormethiazide Pharmacokinetics in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichlormethiazide is a thiazide diuretic utilized in the management of hypertension and edema.[1][2] Its therapeutic effect is achieved by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3] A thorough understanding of its pharmacokinetic profile is crucial for optimal dosing strategies and for the development of new drug formulations. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics of this compound in humans, including a summary of quantitative data, detailed experimental protocols, and a visualization of its physiological pathway.
It is important to note that detailed pharmacokinetic data for this compound in the public domain is limited, with much of the available research dating back several decades. This guide synthesizes the available information and, where data is lacking, may refer to the properties of other thiazide diuretics for illustrative purposes, with such instances clearly indicated.
Pharmacokinetics of this compound
The pharmacokinetic profile of a drug is characterized by its absorption, distribution, metabolism, and excretion (ADME). The following sections detail what is known about these processes for this compound.
Data Presentation: Pharmacokinetic Parameters
The available quantitative pharmacokinetic data for this compound is sparse. The most comprehensive data comes from a 1981 study by Sketris et al., which investigated the pharmacokinetics of a single 4 mg oral dose in hypertensive patients with both normal and compromised renal function.[1]
| Pharmacokinetic Parameter | Value (Normal Renal Function) | Value (Compromised Renal Function) | Source |
| Dose | 4 mg (single oral) | 4 mg (single oral) | [1] |
| Cmax (Maximum Plasma Concentration) | Not Reported | Not Reported | - |
| Tmax (Time to Cmax) | Not Reported | Not Reported | - |
| AUC (Area Under the Curve) | Significantly lower than in patients with impaired function | Significantly greater than in patients with normal function | [1] |
| t1/2 (Elimination Half-life) | Significantly shorter than in patients with impaired function | Significantly longer than in patients with normal function | [1] |
| Vd (Volume of Distribution) | Not Reported | Not Reported | - |
| CL (Clearance) | Not Reported | Not Reported | - |
| Urinary Recovery (unchanged drug) | No significant difference between groups | No significant difference between groups | [1] |
Note: The study by Sketris et al. (1981) did not provide mean numerical values for AUC and t1/2 in their abstract, but rather reported statistically significant differences between the two patient groups.[1]
For the purpose of comparison, typical pharmacokinetic parameters for the related thiazide diuretic, hydrochlorothiazide , are provided below. It is crucial to recognize that these are not values for this compound and are included for illustrative context only.
| Pharmacokinetic Parameter (Hydrochlorothiazide) | Typical Value Range | Source |
| Dose | 12.5 - 50 mg | [4][5] |
| Cmax | 70 - 490 ng/mL | - |
| Tmax | 1 - 5 hours | [3] |
| AUC | Varies with dose | - |
| t1/2 | 5.6 - 14.8 hours | [3] |
| Vd | 1.5 - 4.2 L/kg | [3] |
| CL/F (Apparent Oral Clearance) | ~335 mL/min | [3] |
Absorption
This compound is administered orally and is absorbed from the gastrointestinal tract. The 1981 study by Sketris et al. noted no significant difference in the rate of drug absorption between patients with normal and compromised renal function, suggesting that renal impairment does not substantially affect the absorption process.[1] However, specific details regarding the bioavailability and the exact site of absorption for this compound are not well-documented in the available literature. For other thiazides like hydrochlorothiazide, absorption primarily occurs in the duodenum and upper jejunum.[3]
Distribution
Metabolism
The metabolism of this compound in humans has not been extensively studied. However, it is generally believed that thiazide diuretics undergo minimal metabolism. The available data for this compound suggests that a substantial portion of the drug is excreted unchanged in the urine.[1] This is consistent with the behavior of other thiazides like hydrochlorothiazide, which is also primarily excreted in its unmetabolized form.
Excretion
The primary route of elimination for this compound is renal excretion. The study by Sketris et al. found no significant difference in the total urinary recovery of unchanged this compound between patients with normal and impaired renal function after a single dose.[1] However, the plasma half-life was significantly prolonged in patients with compromised renal function, indicating a slower rate of elimination in these individuals.[1] This suggests that the renal clearance of this compound is dependent on renal function. Thiazide diuretics are actively secreted into the proximal tubule via organic anion transporters.
Experimental Protocols
Detailed experimental protocols from recent human pharmacokinetic studies of this compound are not available. However, based on the study by Sketris et al. (1981) and general practices for pharmacokinetic studies of thiazide diuretics, a representative experimental design can be outlined.[1]
Study Design
A typical study to evaluate the pharmacokinetics of this compound would involve a single-dose, open-label design.
-
Subjects: A cohort of healthy adult volunteers or a specific patient population (e.g., hypertensive patients). Subjects would undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Dosing: A single oral dose of this compound (e.g., 4 mg) would be administered with a standardized volume of water after an overnight fast.
-
Sample Collection:
-
Blood Samples: Venous blood samples would be collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours). Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Samples: Urine would be collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to determine the cumulative amount of unchanged drug excreted. The volume of each collection would be recorded, and an aliquot would be stored frozen.
-
Analytical Methodology
The concentration of this compound in plasma and urine samples would be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Plasma: Protein precipitation or liquid-liquid extraction would be employed to isolate the drug from plasma proteins. An internal standard (e.g., a structurally similar compound not present in the samples) would be added to correct for extraction losses and instrumental variability.
-
Urine: Urine samples would likely be diluted before direct injection or after a simple extraction step.
-
-
Chromatographic Separation: A C18 reversed-phase column would be used to separate this compound from endogenous components. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
HPLC-UV: Detection would be performed at a wavelength corresponding to the maximum absorbance of this compound.
-
LC-MS/MS: This method offers higher sensitivity and selectivity. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: A calibration curve would be constructed by analyzing standards of known this compound concentrations in the same biological matrix (plasma or urine). The concentration in the unknown samples would be determined by interpolation from this curve.
Mandatory Visualization
Logical Workflow of this compound Pharmacokinetics
The following diagram illustrates the general pathway of this compound through the body, from administration to excretion.
References
- 1. The pharmacokinetics of this compound in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Hydrochlorothiazide in Children: A Potential Surrogate for Renal Secretion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uromax-D | 0.4 mg+0.5 mg | Capsule | ইউরোম্যাক্স-ডি ০.৪ মি.গ্রা.+০.৫ মি.গ্রা. ক্যাপসুল | UniMed UniHealth Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
An In-Depth Technical Guide to the Discovery and Synthesis of Trichlormethiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the diuretic agent Trichlormethiazide, with a focus on its discovery, synthesis, and mechanism of action. This compound, a member of the thiazide class of diuretics, has been a cornerstone in the management of hypertension and edema. This document details the historical context of its development, outlines a plausible synthetic pathway based on established chemical principles, and presents key quantitative data in a structured format. Detailed diagrams illustrating the synthetic workflow and the drug's signaling pathway are provided to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
This compound is a thiazide diuretic used in the treatment of edema, including that associated with heart failure, hepatic cirrhosis, and corticosteroid therapy, as well as hypertension.[1] Its therapeutic effect is achieved by promoting the excretion of salt and water from the body.[1] Chemically, it is known as 6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-benzo[e][1][2]thiadiazine-7-sulfonamide.[2] As a derivative of hydrochlorothiazide, this compound exhibits similar properties but with notable potency, being approximately 250 times more active than chlorothiazide on a milligram basis.[3]
Discovery
The development of this compound is rooted in the broader history of diuretic research that began with the discovery of the diuretic properties of sulfanilamide. This led to the development of carbonic anhydrase inhibitors in the mid-1940s. A significant breakthrough occurred in 1957 with the synthesis of chlorothiazide by researchers at Merck, ushering in the era of thiazide diuretics.
Synthesis of this compound
The key transformation is the reaction of the aniline derivative with the aldehyde to form the dihydro-benzothiadiazine ring system.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the following reaction:
Starting Material: 4-Amino-6-chloro-1,3-benzenedisulfonamide Reagent: Dichloroacetaldehyde diethyl acetal (a stable precursor to dichloroacetaldehyde) Product: this compound
The reaction involves the condensation of the amino group of the benzenedisulfonamide with the aldehyde, followed by cyclization to form the heterocyclic ring. The use of the diethyl acetal of dichloroacetaldehyde is a common strategy to handle the reactive aldehyde.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of the closely related compound chlorothiazide, the following is a plausible, generalized procedure. It is important to note that optimization of reaction conditions would be necessary to achieve a good yield and purity.
Reaction: Condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with dichloroacetaldehyde diethyl acetal.
Procedure (Hypothetical):
-
A suspension of 4-amino-6-chloro-1,3-benzenedisulfonamide in a suitable high-boiling solvent (e.g., dimethylformamide or an alcohol) is prepared in a reaction vessel equipped with a stirrer and a condenser.
-
Dichloroacetaldehyde diethyl acetal is added to the suspension.
-
An acidic catalyst may be added to facilitate the hydrolysis of the acetal and the subsequent condensation.
-
The reaction mixture is heated to a temperature typically in the range of 90-150 °C for a period of several hours. The progress of the reaction would be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the crude product.
-
The solid product is collected by filtration and washed with a suitable solvent to remove impurities.
-
Further purification is achieved by recrystallization from an appropriate solvent system (e.g., methanol/acetone/water) to yield pure this compound.[3]
Note: This is a generalized protocol and the specific quantities of reagents, solvent volumes, reaction temperature, and time would need to be determined experimentally.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its primary starting material.
| Property | This compound | 4-Amino-6-chloro-1,3-benzenedisulfonamide |
| Molecular Formula | C₈H₈Cl₃N₃O₄S₂ | C₆H₈ClN₃O₄S₂ |
| Molecular Weight | 380.66 g/mol | 285.73 g/mol |
| Melting Point | ~270 °C (with decomposition)[3] | 257-261 °C |
| Appearance | White to off-white powder or crystals[3] | White to almost white powder or crystal |
| IR Spectroscopy Data (cm⁻¹) | 3387, 3322 (N-H stretch), 3281, 3232 (S-N-H, N-H stretch), 1596 (C=C aromatic stretch), 1351, 1332 (C-N, S-N stretch) | Not explicitly found in search results. |
| ¹H NMR Spectroscopy | Data not fully detailed in search results. | Data not found in search results. |
| Mass Spectrometry | Molecular Ion (M⁺): ~379 m/z | Data not found in search results. |
| Solubility in Water | 800 mg/L (at 25 °C)[3] | Data not found in search results. |
Mechanism of Action
This compound exerts its diuretic effect by acting on the kidneys, specifically on the distal convoluted tubule.[1] It functions by inhibiting the Na⁺/Cl⁻ cotransporter, a protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.
By blocking this cotransporter, this compound increases the excretion of sodium and chloride ions in the urine.[1] As water follows the osmotic gradient created by these ions, there is a corresponding increase in water excretion, leading to a diuretic effect.[1] This reduction in blood volume contributes to its antihypertensive effect. Additionally, thiazide diuretics can cause vasodilation by activating calcium-activated potassium channels in vascular smooth muscles.
Caption: Mechanism of action of this compound.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Trichlormethiazide: A Technical Guide on its Diuretic and Antihypertensive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichlormethiazide is a thiazide diuretic that has been a cornerstone in the management of hypertension and edema for decades. Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis. This initial reduction in plasma volume contributes to its antihypertensive effect, which is sustained long-term through mechanisms that may involve direct vasodilation. This technical guide provides a comprehensive overview of the core diuretic and antihypertensive properties of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound exerts its diuretic and antihypertensive effects primarily by targeting the Na+/Cl- cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).[1]
The initial antihypertensive effect is largely attributed to this reduction in plasma volume.[1] However, the long-term blood pressure-lowering effect is thought to involve other mechanisms, potentially including a direct vasodilatory effect on peripheral blood vessels.[2] This may be mediated through actions on carbonic anhydrases or large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle.
Signaling Pathway
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key quantitative data for this compound, providing a basis for dose selection and understanding its clinical effects.
Pharmacokinetic Parameters
| Parameter | Value | Population | Reference |
| Onset of Action | ~2 hours | Adults | General knowledge |
| Duration of Action | >24 hours | Adults | [3] |
| Plasma Half-life | 2-7 hours | Adults | [3] |
| Plasma Half-life | 2.3 ± 0.6 hours | Hypertensive patients with normal renal function (CrCl > 90 ml/min) | [4] |
| Plasma Half-life | 4.1 ± 1.1 hours | Hypertensive patients with compromised renal function (CrCl ~48 ml/min) | [4] |
| Bioavailability | Variably absorbed from GI tract | Adults | General knowledge |
| Excretion | Primarily excreted unchanged in urine | Adults | General knowledge |
Clinical Efficacy: Antihypertensive Effect
| Study | Dose | Patient Population | Baseline SBP/DBP (mmHg) | Change in SBP/DBP (mmHg) |
| Kuramoto 1981 | 1–4 mg | Hypertensive | 171.3 / 86.5 | -19.3 / -6.5 |
Note: Data for this compound's direct effect on blood pressure from large-scale, placebo-controlled trials is limited in recent literature. The provided data is from a meta-analysis including older studies.
Pharmacodynamic Effects: Serum Electrolytes and Uric Acid
A retrospective observational study provides insight into the dose-dependent effects of this compound on key serum parameters.[1][5]
| Parameter | 1 mg/day Dose (Change from Baseline) | 2 mg/day Dose (Change from Baseline) | Significance (vs. Control) | Reference |
| Serum Potassium | Not statistically significant | Significant Reduction | p < 0.01 | [1][5] |
| Serum Uric Acid | Not statistically significant | Significant Elevation | p < 0.01 | [1][5] |
| Serum Sodium | Not statistically significant | Not statistically significant | - | [1][5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the preclinical and clinical evaluation of diuretic and antihypertensive agents like this compound.
Preclinical Evaluation of Diuretic Activity in Rats
This protocol is a standard method for assessing diuretic, natriuretic, and saluretic activity in a rodent model.
Objective: To quantify the effect of a test compound on urine volume and electrolyte excretion.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Metabolic cages for individual housing and urine collection
-
Vehicle (e.g., 0.9% NaCl solution)
-
Test compound (this compound) at various doses
-
Standard diuretic (e.g., Furosemide or Hydrochlorothiazide) for positive control
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis
-
Chloride analyzer
Procedure:
-
Acclimatization: House rats in metabolic cages for at least 3 days prior to the experiment to adapt them to the environment.
-
Fasting: Withhold food and water for 15-18 hours before the experiment to ensure a uniform state of hydration and minimize variability.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.9% NaCl, 25 ml/kg, p.o.)
-
Group 2: Positive Control (e.g., Furosemide, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., this compound at 0.5, 3, and 10 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally via gavage. Immediately after administration, place each rat back into its metabolic cage.
-
Urine Collection: Collect urine over a period of 5 hours for acute effects and up to 24 hours for prolonged effects.
-
Data Collection & Analysis:
-
Urine Volume: Record the total volume of urine collected for each animal.
-
Electrolyte Concentration: Centrifuge the urine samples to remove particulate matter. Analyze the supernatant for Na+, K+, and Cl- concentrations.
-
Calculations:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Natriuretic/Saluretic Activity: Calculate total Na+, K+, and Cl- excreted (concentration × volume).
-
Na+/K+ Ratio: Calculate to assess potassium-sparing effects. A ratio > 2 indicates a favorable natriuretic effect.
-
-
Preclinical Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a method for assessing the blood pressure-lowering effects of a test compound in a genetically hypertensive rat model.
Objective: To measure the effect of a test compound on the blood pressure of conscious, freely moving SHRs.
Materials:
-
Adult male Spontaneously Hypertensive Rats (SHR)
-
Surgical instruments for catheter implantation
-
Arterial catheters
-
Blood pressure transducer and recording system (telemetry or direct puncture)
-
Test compound (this compound)
-
Vehicle control
Procedure:
-
Animal Preparation:
-
Anesthetize the SHR.
-
Surgically implant a catheter into the femoral or carotid artery for direct blood pressure measurement. For long-term studies, telemetry systems are preferred.
-
Allow a recovery period of at least 3 days post-surgery.
-
-
Baseline Measurement: Record the baseline mean arterial blood pressure (MABP) of the conscious, unrestrained rats for a sufficient period (e.g., 24 hours) to establish a stable baseline.
-
Grouping and Dosing:
-
Group 1: Vehicle Control
-
Group 2-4: Test Compound (this compound at various doses, e.g., 0.5, 3, 10 mg/kg, p.o.)
-
-
Blood Pressure Monitoring: Administer the drug (or vehicle) and continuously monitor MABP for a defined period (e.g., 24-48 hours) to observe the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in MABP from baseline for each treatment group and compare it to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine significance.
Experimental Workflow Diagram
Conclusion
This compound remains a relevant and effective diuretic and antihypertensive agent. Its well-characterized mechanism of action, focused on the inhibition of the Na+/Cl- symporter, provides a clear basis for its therapeutic effects. The quantitative data presented in this guide highlight its pharmacokinetic profile and dose-dependent effects on blood pressure and electrolytes, underscoring the importance of dose optimization to balance efficacy with potential side effects like hypokalemia and hyperuricemia. The detailed experimental protocols provide a framework for the continued investigation and development of diuretic and antihypertensive compounds, ensuring robust and reproducible preclinical evaluation. This technical guide serves as a foundational resource for researchers and professionals in the field of pharmacology and drug development.
References
- 1. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypotensive and uric acid-retaining effects of this compound under dietary sodium restriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of this compound in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse effect profile of this compound: a retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Effects of Trichlormethiazide on the Na+/Cl- Symporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro effects of Trichlormethiazide on the Sodium-Chloride (Na+/Cl-) symporter, also known as the thiazide-sensitive Na+-Cl- cotransporter (NCC or TSC). This document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways to support further research and development in diuretic drug discovery.
Introduction to the Na+/Cl- Symporter and Thiazide Diuretics
The Na+/Cl- symporter is a crucial membrane transport protein predominantly located in the apical membrane of the distal convoluted tubule (DCT) of the kidney. It plays a vital role in renal salt reabsorption, contributing to the fine-tuning of electrolyte and fluid balance, which in turn influences blood pressure. The NCC facilitates the electroneutral transport of one sodium ion and one chloride ion from the tubular fluid into the epithelial cells of the DCT.
Thiazide diuretics, a class of drugs widely prescribed for the treatment of hypertension and edema, exert their therapeutic effect by inhibiting the Na+/Cl- symporter. By blocking this transporter, thiazides increase the urinary excretion of sodium and water, leading to a reduction in blood volume and consequently, a lowering of blood pressure. This compound is a potent member of this class, and understanding its specific interactions with the NCC at a molecular level is critical for optimizing therapeutic strategies and developing novel diuretic agents.
Quantitative Analysis of this compound's Inhibitory Effect
Quantitative data from in-vitro studies are essential for characterizing the potency and efficacy of this compound as an NCC inhibitor. While specific IC50 values for this compound are not consistently reported across the literature, its relative potency has been established in comparative studies.
Table 1: Comparative Potency of Thiazide Diuretics on the Na+/Cl- Symporter
| Diuretic | Relative Potency Ranking | Notes |
| Polythiazide | 1 (Most Potent) | |
| Metolazone | 2 | |
| Bendroflumethiazide | 3 | |
| This compound | 4 | |
| Chlorthalidone | 5 (Least Potent) | Potency can vary depending on the experimental model. |
Source: Based on established potency profiles from in-vitro studies on the rat NCC.[1]
Table 2: In-Vitro Inhibition Data for this compound
| Experimental Model | This compound Concentration | Observed Inhibition of NCC Activity | Reference |
| Rat Na+/Cl- Symporter | 100 µM | >95% | [2] |
Experimental Protocols for In-Vitro NCC Inhibition Assays
The following are detailed methodologies for two common in-vitro assays used to assess the inhibitory effect of compounds like this compound on the Na+/Cl- symporter.
Chloride Influx Assay in HEK293 Cells
This cell-based assay provides a robust platform for measuring NCC-specific ion transport and its inhibition.
Objective: To determine the concentration-dependent inhibition of the Na+/Cl- symporter by this compound in a mammalian cell line stably expressing the transporter.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human Na+/Cl- symporter (NCC).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotic).
-
Chloride-sensitive fluorescent indicator (e.g., N-(6-Methoxyquinolyl) acetoethyl ester - MQAE).
-
This compound stock solution.
-
Assay buffer (Chloride-free and Chloride-containing).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture HEK293-NCC cells in appropriate medium until they reach a suitable confluency for the assay.
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a chloride-sensitive fluorescent dye (e.g., MQAE) according to the manufacturer's instructions. This is typically done in a chloride-free buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.
-
Initiation of Chloride Influx: Initiate chloride influx by adding a chloride-containing buffer to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a kinetic plate reader. The influx of chloride will quench the fluorescence of the dye.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Plot the rate of quenching against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
22Na+ Uptake Assay in Xenopus laevis Oocytes
The Xenopus laevis oocyte expression system is a powerful tool for the functional characterization of membrane transporters.[3]
Objective: To measure the inhibition of 22Na+ uptake mediated by the Na+/Cl- symporter expressed in Xenopus oocytes in the presence of this compound.
Materials:
-
Mature Xenopus laevis oocytes.
-
cRNA encoding the Na+/Cl- symporter.
-
Microinjection apparatus.
-
Incubation solution (ND96).
-
Uptake solution containing 22Na+ and varying concentrations of this compound.
-
Washing solution (ice-cold, non-radioactive uptake solution).
-
Scintillation counter and vials.
Procedure:
-
Oocyte Preparation: Harvest and defolliculate mature oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Microinject the cRNA encoding the NCC into the cytoplasm of the oocytes. Inject a control group of oocytes with water.
-
Expression: Incubate the oocytes for 2-4 days to allow for protein expression.
-
Uptake Assay:
-
Pre-incubate the oocytes in a Na+-free medium.
-
Transfer the oocytes to the uptake solution containing 22Na+, Cl-, and the desired concentration of this compound or vehicle.
-
Allow uptake to proceed for a defined period (e.g., 60 minutes).
-
-
Washing: Stop the uptake by transferring the oocytes to an ice-cold washing solution to remove extracellular 22Na+.
-
Lysis and Scintillation Counting: Lyse individual oocytes and measure the intracellular 22Na+ radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured in water-injected oocytes from that in NCC-injected oocytes. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
Molecular Mechanism and Signaling Pathway
The activity of the Na+/Cl- symporter is tightly regulated by a complex signaling cascade involving a family of serine/threonine kinases known as With-No-Lysine (WNK) kinases.[1][4][5] This pathway ultimately controls the phosphorylation state of the NCC, which in turn determines its trafficking to and activity at the plasma membrane.
This compound and other thiazide diuretics are thought to bind to a specific site on the extracellular side of the NCC, thereby locking the transporter in a conformation that is unable to bind and translocate Na+ and Cl- ions.
The WNK-SPAK/OSR1 signaling pathway is a key regulator of NCC activity.[1][4][5] Under conditions of low intracellular chloride, WNK kinases become activated and phosphorylate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1 then directly phosphorylates conserved threonine and serine residues on the N-terminus of the NCC. This phosphorylation event promotes the trafficking and insertion of NCC into the apical membrane, thereby increasing its activity. Conversely, dephosphorylation of NCC leads to its internalization and reduced activity.
Conclusion
This technical guide has summarized the current understanding of the in-vitro effects of this compound on the Na+/Cl- symporter. The provided quantitative data, though limited in terms of specific IC50 values for this compound, establishes its position within the potency ranking of thiazide diuretics. The detailed experimental protocols for HEK293 cell-based and Xenopus oocyte-based assays offer robust methodologies for further investigation of NCC inhibitors. Furthermore, the visualization of the WNK-SPAK/OSR1 signaling pathway provides a clear framework for understanding the molecular regulation of the symporter and the mechanism of action of thiazide diuretics. Further research to determine the precise IC50 of this compound in various in-vitro systems would be beneficial for a more complete pharmacological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Trichlormethiazide's Role in Treating Edema and Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichlormethiazide, a thiazide diuretic, has long been a cornerstone in the management of edema and hypertension.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule (DCT) of the nephron, leading to increased natriuresis and diuresis.[1][2] This reduction in extracellular fluid volume contributes to its antihypertensive and anti-edematous effects. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, relevant signaling pathways, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a quantitative summary of clinical trial data. Visualizations of the primary signaling pathway and experimental workflows are included to facilitate a deeper understanding of its molecular and physiological effects.
Introduction
This compound is a potent thiazide diuretic used in the therapeutic management of fluid retention (edema) associated with conditions such as congestive heart failure, as well as in the treatment of high blood pressure (hypertension).[1][3] By promoting the excretion of salt and water from the kidneys, it effectively reduces blood volume and consequently lowers blood pressure.[2] This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the scientific principles underlying the clinical application of this compound.
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound is the Na+/Cl- cotransporter (NCC), located in the apical membrane of the cells lining the distal convoluted tubule of the kidney.[1][2] By binding to the chloride site of the NCC, this compound inhibits the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.[2]
The activity of the NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1). WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylates and activates the NCC. This signaling pathway is a key regulator of salt balance and blood pressure. While this compound directly inhibits the NCC, its long-term effects on blood pressure may also involve vasodilation, potentially through the activation of calcium-activated potassium channels in vascular smooth muscle.
Pharmacokinetics and Pharmacodynamics
This compound is administered orally and is well-absorbed from the gastrointestinal tract. Its diuretic effect begins within two hours of administration, peaks at around six hours, and can last for approximately 24 hours. The drug is primarily excreted unchanged in the urine. The long duration of action allows for once-daily dosing in the management of hypertension and edema.
Quantitative Data from Clinical and Experimental Studies
The efficacy of this compound in reducing blood pressure and its effects on serum electrolytes have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from representative studies.
Table 1: Effect of this compound on Blood Pressure in Hypertensive Patients
| Study/Reference | Dosage | Duration | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| EXCITE-HT subanalysis[4] | 1-2 mg/day | 12 weeks | ~145 | -8.2 to -11.5 | ~88 | -4.9 to -6.7 |
| Sasaki et al. (1992)[5] | 2.2 mg/day (mean) | 12 weeks | Not specified | Significant decrease | Not specified | Significant decrease |
Table 2: Effect of this compound on Serum Electrolytes and Uric Acid
| Study/Reference | Dosage | Duration | Change in Serum Potassium (mEq/L) | Change in Serum Uric Acid (mg/dL) |
| Takahashi et al. (2011)[6] | 1 mg/day | ~58 days | No significant change | No significant change |
| Takahashi et al. (2011)[6] | 2 mg/day | ~64 days | Significant decrease | Significant increase |
| EXCITE-HT subanalysis[7] | 1-2 mg/day | 12 weeks | Increased incidence of hypokalemia (<3.5 mEq/L) | Increased incidence of hyperuricemia (≥7.0 mg/dL) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the action of this compound.
In Vitro Microperfusion of Rabbit Renal Tubules
This protocol is adapted from the methodology described by Shimizu et al. (1988) to study the direct effects of this compound on specific nephron segments.[1][2]
Objective: To measure the transepithelial flux of ions in isolated and perfused renal tubules in the presence and absence of this compound.
Materials:
-
New Zealand white rabbits
-
Collagenase
-
Perfusion and bathing solutions (Krebs-Ringer bicarbonate buffer)
-
Radioisotopes (e.g., 22Na+, 36Cl-)
-
Microperfusion apparatus
-
Liquid scintillation counter
Procedure:
-
Isolate kidneys from a freshly sacrificed rabbit.
-
Prepare thin coronal slices and store them in chilled dissection medium.
-
Dissect individual distal convoluted tubules (DCT) or connecting tubules (CNT) under a stereomicroscope.
-
Transfer the isolated tubule segment to a perfusion chamber containing the bathing solution.
-
Cannulate the tubule with concentric holding and perfusion pipettes.
-
Perfuse the tubule lumen with the perfusion solution containing radioisotopes.
-
Collect the perfused fluid from the distal end of the tubule at timed intervals.
-
Measure the radioactivity of the collected perfusate and the bathing solution to calculate the unidirectional ion fluxes.
-
Introduce this compound into the luminal perfusate or the bathing solution at the desired concentration.
-
Repeat the flux measurements to determine the effect of the drug.
22Na+ Uptake Assay in NCC-Expressing Cells
This protocol outlines a common method to assess the activity of the Na+/Cl- cotransporter in a controlled cellular environment.
Objective: To measure the rate of sodium influx into cells expressing the NCC and to determine the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably expressing the Na+/Cl- cotransporter (NCC)
-
Cell culture reagents (DMEM, FBS, etc.)
-
Uptake buffer (containing 22Na+)
-
Wash buffer (ice-cold)
-
This compound stock solution
-
Scintillation fluid and counter
Procedure:
-
Plate NCC-expressing HEK293 cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells in a Na+-free buffer for a defined period to deplete intracellular sodium.
-
Aspirate the pre-incubation buffer and add the uptake buffer containing 22Na+ and other components. For the experimental group, include this compound at the desired concentration in the uptake buffer.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.
-
Rapidly terminate the uptake by aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the 22Na+ uptake.
-
Calculate the rate of 22Na+ uptake and the percentage of inhibition by this compound.
Conclusion
This compound remains a valuable therapeutic agent for the management of edema and hypertension. Its well-characterized mechanism of action, centered on the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule, provides a clear rationale for its clinical efficacy. The understanding of the WNK-SPAK/OSR1 signaling pathway offers further insights into the regulation of its molecular target. The provided experimental protocols and quantitative clinical data serve as a robust resource for researchers and drug development professionals engaged in the study of diuretics and antihypertensive therapies. Further research into the long-term vascular effects of this compound and its potential interactions with other signaling pathways will continue to refine our understanding of this important therapeutic agent.
References
- 1. Site and mechanism of action of this compound in rabbit distal nephron segments perfused in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Site and mechanism of action of this compound in rabbit distal nephron segments perfused in vitro. [jci.org]
- 3. sketchviz.com [sketchviz.com]
- 4. Home blood pressure-lowering effect of esaxerenone vs this compound for uncontrolled hypertension: a prespecified subanalysis of the EXCITE-HT randomized controlled study by age subgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of lisinopril and low-dose this compound on lipoprotein metabolism in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of effects of azelnidipine and this compound in combination with olmesartan on blood pressure and metabolic parameters in hypertensive type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Therapeutic Studies of Trichlormethiazide
This technical guide provides a comprehensive overview of the foundational research and early clinical studies concerning the therapeutic applications of Trichlormethiazide. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's initial applications, mechanism of action, and key experimental findings.
Introduction
This compound is a thiazide diuretic, a 3-dichloromethyl derivative of hydrochlorothiazide, introduced in the early 1960s.[1][2] Like other drugs in its class, it was primarily investigated for its diuretic and antihypertensive properties.[1][3] Initial studies quickly established its efficacy in treating edema from various causes and managing hypertension.[3][4] On a milligram basis, it was found to be approximately 250 times more active than chlorothiazide.[1] Its long duration of action, often exceeding 24 hours, suggested the potential for less frequent dosing compared to other thiazides.[1]
Mechanism of Action
Early research identified that this compound's primary site of action is the distal convoluted tubule (DCT) in the kidney.[4][5] The core mechanism involves the inhibition of the Na+/Cl- cotransporter (symporter) on the luminal membrane of the epithelial cells in this segment.[4][5][6] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[7] The resulting increase in solute concentration within the tubule leads to an osmotic retention of water, promoting diuresis—the increased excretion of sodium, chloride, and water.[1][3][4] This reduction in extracellular fluid and plasma volume contributes directly to its therapeutic effects in edema and hypertension.[5][7]
Further investigations in rabbit distal nephron segments confirmed that this compound specifically inhibits electroneutral Na+-Cl- cotransport in the connecting tubule (CNT) and does not significantly involve Na+-K+-2Cl- cotransport or parallel Na+/H+ and Cl-/HCO3- antiport systems.[6]
Initial Therapeutic Uses & Clinical Studies
This compound was established early on as a first-line agent for mild hypertension, either as monotherapy or in combination with other drugs.[1] Its antihypertensive effect is attributed not only to its diuretic action, which reduces blood volume, but also potentially to a mild vasodilatory effect.[3][7]
Experimental Protocol: Combination Therapy in Essential Hypertension A clinical trial investigated the effects of a combination of 2 mg this compound and 2 mg amiloride in patients with essential hypertension.[8]
-
Study Design: Patients underwent a 2-week placebo period, followed by 4 weeks of treatment with the combination drug.[8]
-
Dosage Adjustment: If blood pressure reduction was adequate, the treatment was continued for another 4 weeks. If not, the dose was doubled for the second 4-week period.[8]
-
Follow-up: Patients whose diastolic blood pressure fell below 90 mmHg after 8 weeks were maintained on a 1 mg dose for an additional 3 months.[8]
-
Measurements: Blood pressure was measured in both sitting and standing positions. Serum electrolytes, glucose, creatinine, blood lipids, transaminases, and hemogram were monitored.[8]
Quantitative Data: Blood Pressure Reduction The results from the aforementioned study demonstrated a significant reduction in blood pressure after 8 weeks of treatment.[8]
| Parameter | Baseline (Mean ± SD) | After 8 Weeks (Mean ± SD) |
| Sitting Systolic BP | 167 ± 17 mm Hg | 151 ± 19 mm Hg |
| Sitting Diastolic BP | 104 ± 6 mm Hg | 93 ± 8 mm Hg |
| Standing Systolic BP | 163 ± 15 mm Hg | 148 ± 18 mm Hg |
| Standing Diastolic BP | 105 ± 6 mm Hg | 94 ± 8 mm Hg |
| Data from a study on this compound-amiloride combination therapy.[8] |
This compound was indicated for treating edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid therapy.[3][4] Its ability to promote the excretion of sodium and water helps alleviate fluid overload in the body.[4][5] Typical initial doses for edema were in the range of 2 to 4 mg daily.[4][5]
A preliminary clinical report from 1961 explored the use of this compound for the relief of symptoms associated with premenstrual tension, highlighting its early investigation into more varied therapeutic areas.[9]
Pharmacokinetics and Dosage
Initial studies established that this compound is administered orally and is effective as a once-daily dose due to its long duration of action.[1][5]
Pharmacokinetic and Dosage Summary
| Parameter | Value / Range | Source |
| Route of Administration | Oral | [3] |
| Typical Hypertension Dose | 1 to 4 mg daily | [4][5] |
| Typical Edema Dose | 2 to 4 mg daily | [4][5] |
| Onset of Action | ~2 hours | [5] |
| Peak Effect | 4 to 6 hours | [5] |
| Duration of Action | Up to 24 hours | [1][5] |
| Excretion | Primarily unchanged in urine | [3] |
A pharmacokinetic study in hypertensive patients showed that the plasma half-life and area under the curve (AUC) were significantly greater in patients with impaired renal function compared to those with normal renal function.[10]
Adverse Effects Noted in Early Research
Consistent with other thiazide diuretics, early use of this compound revealed a profile of metabolic and electrolyte-related side effects. These effects were noted to be more common with daily doses exceeding 4 mg.[11]
-
Electrolyte Imbalances: The most common adverse effects included hypokalemia (low potassium), hyponatremia (low sodium), and metabolic alkalosis.[2][5][11]
-
Metabolic Changes: Hyperuricemia (increased uric acid) and hyperglycemia (increased blood glucose) were also frequently observed.[2][4][11][12]
-
Gastrointestinal Effects: A smaller percentage of patients experienced issues such as diarrhea, vomiting, or abdominal pain.[11]
-
Hypersensitivity: Rare reactions, typical for sulfonamide-derived drugs, could involve the skin or other systems.[11]
References
- 1. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Articles [globalrx.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Site and mechanism of action of this compound in rabbit distal nephron segments perfused in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Chlorothiazide? [synapse.patsnap.com]
- 8. [A this compound-amiloride combination in essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary clinical report on this compound in premenstrual tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of this compound in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Chronotherapy of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Trichlormethiazide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trichlormethiazide in pharmaceutical formulations.
Introduction
This compound is a thiazide diuretic used in the treatment of edema and hypertension. Accurate and reliable analytical methods are crucial for the quality control and stability testing of this compound in bulk drug substances and finished pharmaceutical products. This application note describes two robust HPLC methods for the determination of this compound: a gradient method for the simultaneous analysis with other diuretics and an isocratic method for the analysis in tablet dosage forms.
Methodologies
Two distinct HPLC methods are presented to provide flexibility for different analytical needs.
Method 1: Gradient HPLC for Simultaneous Analysis
This method is suitable for the simultaneous determination of this compound along with other diuretics such as triamterene, furosemide, and spironolactone.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Wakosil ODS 5C18 (5 µm, 150 x 4.6 mm i.d.)[1] |
| Mobile Phase | A: Water with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acidB: Acetonitrile with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acid |
| Gradient Program | 0-6 min: 15% B6-20 min: Linear gradient from 15% to 50% B20-40 min: 50% B[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | 0-20 min: 260 nm20-40 min: 235 nm[1] |
| Column Temperature | Ambient |
Method 2: Isocratic HPLC for Tablet Analysis
This method is optimized for the routine quality control analysis of this compound in tablet formulations and can also serve as a stability-indicating method.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | SunFire™ C8 (5 µm, 150 mm x 4.5 mm i.d.)[2] |
| Mobile Phase | Acetonitrile : 0.1% (v/v) Phosphoric Acid (1:3)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Detection Wavelength | 256 nm[2] |
| Column Temperature | Room Temperature[2] |
| Internal Standard | Methyl p-hydroxybenzoate[2] |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (Method 1): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of methanol and acetic acid (99:1) to obtain a concentration of 1 mg/mL.[1]
-
Working Standard Solution (Method 1): Dilute the stock standard solution with the mobile phase to achieve a final concentration within the expected linear range.
-
Stock Standard Solution (Method 2): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a mixture of acetonitrile and water (9:1) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution (Method 2): To a 10 mL volumetric flask, add a suitable aliquot of the stock standard solution and a fixed concentration of the internal standard (methyl p-hydroxybenzoate), and dilute to volume with the mobile phase.
Sample Preparation (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a suitable volumetric flask.
-
Add a volume of the solvent (methanol:acetic acid for Method 1, or acetonitrile:water for Method 2) to about 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
If necessary, dilute the filtered solution with the mobile phase to the desired concentration. For Method 2, add the internal standard before the final dilution.
Method Validation Summary
The described methods should be validated according to ICH guidelines. The following is a summary of typical validation parameters.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day and Inter-day RSD < 2.0% |
| Limit of Detection (LOD) | Approximately 40 ng for Method 1[1] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio > 10 |
| Specificity | No interference from placebo and known impurities at the retention time of this compound. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate). |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Method 1 (Typical Values) | Method 2 (Typical Values) | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 | N > 2000 |
| % RSD of Peak Area | < 1.0% | < 1.0% | RSD ≤ 2.0% |
Table 2: Linearity Data
| Concentration Range | Correlation Coefficient (r²) |
| Method 1 | > 0.999[1] |
| Method 2 | > 0.999 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound tablet analysis.
Method Development and Validation Logic
References
Application Note: High-Throughput Analysis of Trichlormethiazide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Trichlormethiazide in biological matrices, such as human urine and plasma, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol described herein provides a comprehensive workflow, from sample preparation using solid-phase extraction (SPE) to the optimization of LC-MS/MS parameters for selective and accurate detection. This method is suitable for a range of applications, including pharmacokinetic studies, clinical monitoring, and anti-doping analysis. The presented methodologies are based on established techniques for the analysis of thiazide diuretics, ensuring reliability and reproducibility.
Introduction
This compound is a thiazide diuretic commonly prescribed for the treatment of hypertension and edema.[1] Accurate measurement of this compound concentrations in biological fluids is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Liquid chromatography-tandem mass spectrometry has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and throughput.[2][3] This document provides a detailed protocol for the extraction and quantification of this compound, enabling researchers to implement this method in their laboratories.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below. The process begins with sample collection and pretreatment, followed by solid-phase extraction to isolate the analyte from the complex biological matrix. The purified extract is then subjected to LC-MS/MS analysis for separation and detection.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for removing matrix interferences and concentrating the analyte of interest.[4]
Materials:
-
SPE Cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Ammonium Formate
-
Ultrapure Water
-
Internal Standard (IS) Solution (e.g., a stable isotope-labeled this compound or a structurally similar diuretic)
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine or plasma samples at room temperature.
-
To 1.0 mL of the sample, add a known amount of the internal standard solution.
-
Vortex for 30 seconds.
-
For plasma samples, protein precipitation may be necessary. Add 2.0 mL of acetonitrile, vortex, and centrifuge at high speed for 10 minutes. Use the supernatant for the next step. For urine samples, adjust the pH to approximately 7 with a phosphate buffer.[5]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Elute this compound and the internal standard from the cartridge with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to elute this compound, and then re-equilibrate the column. For example:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.5 min: 90% to 10% B
-
6.5-8 min: 10% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for thiazide diuretics.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-4 kV.
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 400°C
-
Gas Flows: Optimized for the instrument.
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound using LC-MS/MS. These values should be experimentally determined during method validation.
| Parameter | This compound | Reference |
| Limit of Detection (LOD) | 384 ng/mL (in equine urine) | [7][8] |
| 125 ng/mL (in human urine) | [2] | |
| Limit of Quantitation (LOQ) | To be determined experimentally | |
| Linearity Range | To be determined experimentally | |
| Recovery | To be determined experimentally | |
| Precision (%RSD) | To be determined experimentally | |
| Accuracy (%Bias) | To be determined experimentally |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the analytical method validation process, a crucial aspect for ensuring reliable and accurate results in drug analysis.
Conclusion
The LC-MS/MS method outlined in this application note provides a highly selective and sensitive approach for the determination of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, combined with the guidelines for method validation, offer a comprehensive resource for researchers in the fields of pharmacology, clinical chemistry, and drug development. The successful implementation of this method will facilitate accurate and reliable quantification of this compound, contributing to a better understanding of its clinical and pharmacological properties.
References
- 1. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. biotage.com [biotage.com]
- 7. Detection of thiazide-based diuretics in equine urine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Trichlormethiazide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing animal models to investigate the diuretic and antihypertensive properties of Trichlormethiazide (TCM). Detailed experimental protocols and summarized quantitative data are presented to facilitate the design and execution of preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vivo studies on this compound, categorized by the animal model of hypertension used.
Table 1: this compound in Angiotensin II-Induced Hypertensive Rats
| Parameter | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Male Sprague-Dawley Rats on high salt (HS) diet | ~10 mg/kg/day, oral | 5 days | Significant reduction in MAP within 24 hours in Ang II-infused HS rats. No significant effect on MAP in other groups. | [1] |
| Sodium (Na+) and Water Balance | Male Sprague-Dawley Rats | ~10 mg/kg/day, oral | 5 days | Similar loss of Na+ and water in all treated rat groups. | [1] |
| Blood Volume & Plasma Electrolytes | Male Sprague-Dawley Rats | ~10 mg/kg/day, oral | 5 days | No significant changes observed. | [1] |
Table 2: this compound in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats
| Parameter | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| Systolic Blood Pressure (SBP) | Male Wistar Rats | ≥ 3 mg/kg/day, oral | Not specified | Dose-dependent and lasting antihypertensive effect. | [2] |
| Total Peripheral Resistance (TPR) | Male Wistar Rats | ≥ 3 mg/kg/day, oral | From the first week | Significant decrease in TPR. | [2] |
| Cardiac Output (CO) | Male Wistar Rats | ≥ 3 mg/kg/day, oral | Throughout the experiment | No significant effect. | [2] |
| Malignant Hypertension Symptoms | Male Wistar Rats | ≥ 3 mg/kg/day, oral | Not specified | Effectively prevented body weight loss, ocular fundus ischemia, and paralysis. | [2] |
| Pathological Changes | Male Wistar Rats | ≥ 3 mg/kg/day, oral | Not specified | Prevented hyalinization and fibrinoid necrosis of renal arteries and glomeruli, degeneration of renal tubules, and cardiac hypertrophy. | [2] |
| Nitric Oxide Synthase (NOS) Activity | Male Wistar Rats | 10 mg/kg BW, route not specified | 5 weeks | Significantly increased nitrite production in kidney slices and brain-type NOS (B-NOS) immunoreactivity in the macula densa. | [3] |
Table 3: this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| Antihypertensive Effect (Acute) | Male SHR | > 10 mg/kg, intraperitoneal | Acute | Antihypertensive effect observed. | [4] |
| Antihypertensive Effect (Subacute) | Male SHR with 1% saline load | > 1 mg/kg/day, oral | 6 weeks | Retarded the development of hypertension. | [4] |
| Blood Pressure (BP) | SHR | 0.05, 0.5, 3, and 10 mg/kg/day, p.o. | 14 days | Hypotensive effect at doses > 0.5 mg/kg. | [5] |
| Natriuresis | SHR on dietary sodium restriction | 0.05, 0.5, 3, and 10 mg/kg/day, p.o. | 14 days | Obvious natriuresis at all doses. | [5] |
| Urine Volume | SHR on dietary sodium restriction | 3 and 10 mg/kg/day, p.o. | 14 days | Increased urine volume. | [5] |
| Plasma Potassium | SHR on dietary sodium restriction | 3 and 10 mg/kg/day, p.o. | 14 days | Clearly decreased plasma potassium levels. | [5] |
| Endothelium-Dependent Relaxation | SHR | 8 mg/kg/day | 14 weeks | Improved endothelium-dependent relaxation induced by acetylcholine in mesenteric arteries. | [6] |
| Vascular Smooth Muscle Na+,K+-ATPase Function | SHR | 8 mg/kg/day | 14 weeks | Faster rate of K+-induced relaxation, suggesting improved Na+,K+-ATPase function. | [6] |
| Systolic Blood Pressure (SBP) - High Dose | Malignant Stroke-Prone SHR (M-SHRSP) | 3% TCM in chow | 12 weeks | Significantly lower SBP from 6 to 10 weeks of age compared to control. | [1] |
| Survival Rate - High Dose | M-SHRSP | 3% TCM in chow | 16 weeks | 100% survival without stroke. | [1] |
| Plasma TBARS | M-SHRSP | 0.3% and 3% TCM in chow | 12 weeks | Significantly reduced levels of thiobarbituric acid-reactive substances. | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving this compound in animal models.
Induction of Hypertension in Animal Models
2.1.1. Angiotensin II-Induced Hypertension in Rats
This protocol describes the induction of hypertension in rats via continuous infusion of Angiotensin II, a potent vasoconstrictor.
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetics (e.g., ketamine/xylazine mixture)
-
Surgical tools
-
-
Procedure:
-
Anesthetize the rats.
-
Prepare the Angiotensin II solution and fill the osmotic minipumps according to the manufacturer's instructions. A common infusion rate is 200 ng/kg/min.
-
Implant the osmotic minipump subcutaneously in the dorsal region.
-
Close the incision with sutures or staples.
-
Allow for a recovery period before commencing blood pressure measurements and drug administration. Hypertension typically develops within a few days.[7]
-
2.1.2. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats
This model induces a low-renin, salt-sensitive form of hypertension.
-
Animal Model: Male Wistar rats.
-
Materials:
-
Deoxycorticosterone acetate (DOCA)
-
1% NaCl solution
-
Anesthetics
-
Surgical tools
-
-
Procedure:
-
Perform a unilateral nephrectomy (removal of one kidney) on anesthetized rats.
-
Allow a one-week recovery period.
-
Administer DOCA subcutaneously (e.g., 25 mg/kg, twice weekly).
-
Replace the drinking water with a 1% NaCl solution.
-
Hypertension typically develops over 4-6 weeks.
-
Blood Pressure Measurement in Conscious Rats
Accurate blood pressure measurement is critical for assessing the efficacy of antihypertensive agents.
-
Method 1: Tail-Cuff Plethysmography (Non-invasive)
-
Acclimatize the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.
-
Place the rat in the restrainer and position the tail cuff and sensor on the tail.
-
Gently warm the tail to increase blood flow for reliable detection of the pulse.
-
The system automatically inflates and deflates the cuff while recording the pressure and pulse.
-
Record multiple readings and calculate the average for each animal.
-
-
Method 2: Radiotelemetry (Invasive - Gold Standard)
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta or carotid artery of the anesthetized rat.
-
Allow for a sufficient recovery period (typically one week).
-
The transmitter continuously records and transmits blood pressure data to a receiver, allowing for long-term, stress-free monitoring of conscious, freely moving animals.
-
Assessment of Diuretic Activity
This protocol is used to quantify the diuretic effect of this compound.
-
Materials:
-
Metabolic cages for individual housing and urine collection.
-
Vehicle (e.g., normal saline).
-
This compound solution.
-
Standard diuretic for positive control (e.g., Furosemide).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer a saline load (e.g., 25 ml/kg, oral) to ensure adequate hydration and urine flow.
-
Immediately after the saline load, administer the vehicle, this compound, or the standard diuretic to their respective groups.
-
Place each rat in an individual metabolic cage.
-
Collect urine at specified time intervals (e.g., every hour for 5 hours or over a 24-hour period).
-
Measure the total urine volume for each animal.
-
Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Figure 1: General experimental workflow for in vivo studies.
Signaling Pathways
Figure 2: Proposed antihypertensive mechanisms of this compound.
References
- 1. Mechanisms of thiazide-induced hypertension treatment: insights from gene expression and histological analysis in malignant stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive assessment of vascular structure and function in conscious rats based on in vivo imaging of the albino iris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound and captopril on nitric oxide synthase activity in the kidney of deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of this compound in spontaneously hypertensive rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Hypotensive and uric acid-retaining effects of this compound under dietary sodium restriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arterial function after this compound therapy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Product research and development: treatment of hypertension with this compound and reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trichlormethiazide Phototoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the phototoxic potential of Trichlormethiazide using established in vitro cell culture assays. The protocols detailed below are based on standardized methods and published research to ensure reliable and reproducible results.
Introduction
This compound, a thiazide diuretic, is known to exhibit photosensitizing properties, leading to phototoxic reactions upon exposure to ultraviolet A (UVA) radiation.[1] This phototoxicity is a critical consideration in the safety assessment of this drug. In vitro cell culture assays offer a robust and ethical approach to screen for and characterize the phototoxic potential of pharmaceutical compounds like this compound. The primary mechanism underlying the phototoxicity of thiazide diuretics involves the generation of reactive oxygen species (ROS) upon UVA irradiation, which leads to cellular damage.[2]
This document outlines the protocols for two key assays: the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, a regulatory-accepted standard for phototoxicity assessment, and a cellular assay for the detection of reactive oxygen species (ROS), to investigate the mechanistic aspects of this compound-induced phototoxicity.
Data Presentation
The following tables summarize quantitative data from studies on thiazide diuretics. Due to the limited availability of specific dose-response data for this compound, data from its close analog, Hydrochlorothiazide (HCT), is also included to provide a comprehensive overview. This is scientifically justified by their similar chemical structures and shared mechanism of action.
Table 1: Phototoxic Concentrations of Thiazide Diuretics in NHIK 3025 Cells
| Thiazide Diuretic | Phototoxic Concentration (≥) |
| This compound | 0.5 mM |
| Hydrochlorothiazide | 0.5 mM |
| Bendroflumethiazide | 0.05 mM |
Data from a study on human cervix carcinoma NHIK 3025 cells.[1]
Table 2: Cytotoxicity of Hydrochlorothiazide (HCT) with and without UVA Irradiation in Human Dermal Fibroblasts (HDF) and Human Epidermal Melanocytes (HEMn-LP)
| Cell Line | Treatment | Relative Cell Viability (% of Control) |
| HDF | HCT 1 mM | 91.8 |
| HDF | HCT 1 mM + UVA | 58.6 |
| HEMn-LP | HCT 1 mM | 98.4 |
| HEMn-LP | HCT 1 mM + UVA | 90.5 |
Data adapted from a study on HCT, a structurally similar thiazide diuretic.[3]
Table 3: Intracellular ROS Levels in Response to Hydrochlorothiazide (HCT) and UVA Radiation
| Cell Line | Treatment | Increase in ROS Level (% of Control) |
| Fibroblasts | HCT + UVA | ~150% |
| Melanocytes | HCT + UVA | ~100% |
Data from a study on HCT, indicating a significant increase in ROS upon UVA irradiation.[4]
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This protocol is adapted from the OECD Guideline 432 for the in vitro 3T3 NRU phototoxicity test.
Objective: To determine the phototoxic potential of this compound by comparing its cytotoxicity in the presence and absence of UVA light.
Materials:
-
Balb/c 3T3 fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Neutral Red solution
-
Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well cell culture plates
-
UVA light source with a filter to block UVB and UVC
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Balb/c 3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 1 x 10^4 cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment and monolayer formation.
-
-
Preparation of Test Substance:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations (e.g., ranging from 0.01 mM to 1.0 mM). The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
-
Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the prepared this compound dilutions to the respective wells of both plates. Include vehicle controls (DMEM with the same concentration of DMSO) and untreated controls.
-
-
Incubation:
-
Incubate both plates for 1 hour at 37°C in a CO2 incubator.
-
-
UVA Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The other plate should be kept in the dark at room temperature for the same duration.
-
-
Post-Irradiation Incubation:
-
Remove the treatment solutions from both plates, wash the cells with PBS, and add fresh culture medium.
-
Incubate both plates for another 18-24 hours.
-
-
Neutral Red Uptake Assay:
-
Remove the culture medium and add 100 µL of Neutral Red solution (e.g., 50 µg/mL in DMEM) to each well.
-
Incubate for 3 hours at 37°C.
-
Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of Neutral Red destain solution to each well.
-
Shake the plates for 10 minutes to dissolve the dye.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values (concentration that reduces cell viability by 50%) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions.
-
Calculate the Photo-Irritation-Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA). A PIF ≥ 5 is indicative of phototoxic potential.
-
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Objective: To quantify the generation of intracellular ROS in cells treated with this compound and exposed to UVA light.
Materials:
-
Human keratinocytes (HaCaT) or another suitable cell line
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
H2DCFDA probe
-
PBS
-
Black, clear-bottom 96-well plates
-
UVA light source
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and incubate overnight.
-
-
Preparation of Test Substance:
-
Prepare a stock solution and serial dilutions of this compound in culture medium as described in the 3T3 NRU protocol.
-
-
Treatment:
-
Remove the culture medium and treat the cells with the this compound dilutions for a specified time (e.g., 1-2 hours).
-
-
Loading with H2DCFDA:
-
Remove the treatment solution and wash the cells with warm PBS.
-
Add 100 µL of H2DCFDA solution (e.g., 10-20 µM in PBS or serum-free medium) to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
UVA Irradiation:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh PBS or culture medium to the wells.
-
Expose the plate to UVA radiation as described previously. A parallel plate should be kept in the dark.
-
-
Fluorescence Measurement:
-
Immediately after irradiation, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (typically ~485 nm excitation and ~535 nm emission).
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the ROS levels in the treated groups as a percentage of the untreated control.
-
Compare the ROS levels between the irradiated and non-irradiated groups for each this compound concentration.
-
Mandatory Visualizations
Signaling Pathway of this compound Phototoxicity
Caption: Proposed signaling pathway of this compound-induced phototoxicity.
Experimental Workflow for 3T3 NRU Phototoxicity Assay
Caption: Experimental workflow for the 3T3 Neutral Red Uptake phototoxicity assay.
References
- 1. Cell cultures in the investigation of thiazide phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phototoxic Reactions Inducted by Hydrochlorothiazide and Furosemide in Normal Skin Cells—In Vitro Studies on Melanocytes and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Trichlormethiazide in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols and methodologies for the preclinical and clinical investigation of trichlormethiazide in combination with other therapeutic agents, primarily for the management of hypertension.
Introduction to this compound Combination Therapy
This compound is a thiazide diuretic that promotes the excretion of salt and water by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. In combination therapy, it is frequently co-administered with drugs that counteract the renin-angiotensin-aldosterone system (RAAS), such as Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs). This approach offers a synergistic blood pressure-lowering effect and can mitigate some of the adverse metabolic effects associated with thiazide diuretics alone, such as hypokalemia.[1]
Mechanism of Synergistic Action
The combination of this compound with a RAAS inhibitor, such as an ACE inhibitor or an ARB, results in a more pronounced antihypertensive effect than either agent alone. This compound-induced volume depletion leads to a compensatory activation of the RAAS. The co-administered RAAS inhibitor then blocks this compensatory mechanism, leading to a greater reduction in blood pressure.
Caption: Signaling pathway of this compound and RAAS inhibitor synergy.
Preclinical Evaluation of this compound Combination Therapy
Preclinical studies are essential to determine the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound combination therapies before human trials.
Animal Models of Hypertension
The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant model for essential hypertension.[2] Angiotensin II-induced hypertension models in rats are also valuable for studying the effects of RAAS-targeting combination therapies.[3]
Protocol for Evaluating Antihypertensive Efficacy in SHR
This protocol outlines a study to assess the synergistic effects of this compound and an ACE inhibitor (e.g., benazepril) in SHR.
Materials:
-
Male Spontaneously Hypertensive Rats (14-16 weeks old)
-
This compound
-
Benazepril hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Tail-cuff plethysmography system or telemetry implants for blood pressure measurement
-
Metabolic cages for urine collection
Experimental Workflow:
Caption: Preclinical experimental workflow for combination therapy evaluation.
Procedure:
-
Acclimatization and Baseline Measurements: Acclimate SHR for one week. Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a tail-cuff system for 3 consecutive days.
-
Group Allocation: Randomly assign rats to the following groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg/day)
-
Group 3: Benazepril (e.g., 10 mg/kg/day)[4]
-
Group 4: this compound (10 mg/kg/day) + Benazepril (10 mg/kg/day)
-
-
Drug Administration: Administer drugs orally via gavage once daily for 4 weeks.
-
Blood Pressure Monitoring: Measure SBP and HR weekly.
-
Metabolic Cage Study: During the final week of treatment, place rats in metabolic cages for 24 hours to collect urine. Analyze urine for volume, sodium, potassium, and chloride concentrations.
-
Terminal Procedures: At the end of the study, collect blood samples for analysis of plasma renin activity, aldosterone, and drug concentrations. Euthanize animals and harvest tissues (e.g., heart, aorta, kidneys) for histological analysis.
Quantitative Data from Preclinical Studies
The following table summarizes representative data from a study investigating a combination of a thiazide diuretic (hydrochlorothiazide) and an ACE inhibitor (moexipril) in rats, demonstrating the diuretic effect.
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/5h) | Sodium Excretion (mmol/5h) | Potassium Excretion (mmol/5h) |
| Control | - | 1.5 ± 0.3 | 0.12 ± 0.03 | 0.25 ± 0.04 |
| Hydrochlorothiazide | 10 | 4.8 ± 0.7 | 0.55 ± 0.09 | 0.45 ± 0.06 |
| Moexipril/HCTZ | 1.6 | 3.9 ± 0.6 | 0.48 ± 0.08 | 0.41 ± 0.05 |
| Moexipril/HCTZ | 4.8 | 5.2 ± 0.8 | 0.62 ± 0.10 | 0.48 ± 0.07 |
| Data are presented as mean ± SEM. *p < 0.05 vs. Control. (Data adapted from[5]) |
Clinical Investigation Protocols
Clinical trials are necessary to establish the efficacy and safety of this compound combination therapy in humans.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group design is commonly employed.
Key Components:
-
Patient Population: Adults with essential hypertension.
-
Inclusion Criteria: Diastolic blood pressure between 95 and 110 mmHg.
-
Exclusion Criteria: Secondary hypertension, severe renal impairment, history of hypersensitivity to thiazides or ACE inhibitors.
-
Interventions:
-
Placebo
-
This compound monotherapy
-
Co-administered drug (e.g., ACE inhibitor) monotherapy
-
This compound + co-administered drug combination therapy
-
-
Primary Endpoint: Change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.
-
Secondary Endpoints: Change in systolic blood pressure, proportion of patients achieving blood pressure goals, adverse event monitoring.
Clinical Trial Workflow
References
- 1. Effects of combination therapy with an angiotensin converting enzyme inhibitor and thiazide diuretic on insulin action in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of combination of ACE inhibitor and angiotensin receptor blocker on cardiac remodeling, cardiac function, and survival in rat heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical safety studies of the combination moexipril hydrochloride/hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination treatment with telmisartan and hydrochlorothiazide in black patients with mild to moderate hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Trichlormethiazide in Human Plasma by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trichlormethiazide in human plasma. The protocol is designed for high-throughput bioanalytical applications, offering excellent accuracy and precision. The methodology is based on established principles for the analysis of thiazide diuretics, adapted specifically for this compound. The experimental workflow, from sample preparation to data acquisition, is outlined to facilitate implementation in a research or drug development setting.
Introduction
This compound is a thiazide diuretic used in the treatment of edema and hypertension. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[1][2] This document provides a comprehensive protocol for the determination of this compound in human plasma, leveraging the principles of reversed-phase chromatography and multiple reaction monitoring (MRM) for detection.
Experimental
Materials and Reagents
-
This compound reference standard
-
Hydrochlorothiazide (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of this compound and the internal standard (Hydrochlorothiazide) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is employed for the cleanup and concentration of this compound from human plasma.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample, add 50 µL of internal standard working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 10 µL Gradient:
| Time (min) | % B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The detection and quantification are performed using multiple reaction monitoring (MRM).
Ionization Mode: Negative ESI Capillary Voltage: 3.5 kV Source Temperature: 150 °C Desolvation Temperature: 350 °C MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound (Quantifier) | 378.9 | 299.0 | 200 |
| This compound (Qualifier) | 378.9 | 205.0 | 200 |
| Hydrochlorothiazide (IS) | 296.0 | 205.0 | 200 |
Note: The specific precursor and product ions for this compound are based on its known molecular weight and fragmentation pattern, which is analogous to that of Hydrochlorothiazide.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its reliability for the intended application. Key validation parameters are summarized below. While specific data for a fully validated this compound assay is not available in the cited literature, the following table presents typical performance characteristics for similar thiazide diuretic assays.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Matrix Effect | CV of matrix factor ≤ 15% | Minimal |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ± 15% | Stable |
Data Presentation
The quantitative data from a method validation study should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = mx + c | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | < 20 | ± 20 | < 20 | ± 20 |
| Low | 3 | < 15 | ± 15 | < 15 | ± 15 |
| Medium | 100 | < 15 | ± 15 | < 15 | ± 15 |
| High | 800 | < 15 | ± 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low | 3 | > 85 | < 15 | 95 - 105 | < 15 |
| High | 800 | > 85 | < 15 | 95 - 105 | < 15 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the outlined validation parameters, offers a solid foundation for researchers and drug development professionals. Proper method validation is essential before its application in regulated bioanalysis.
References
- 1. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Trichlormethiazide
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Trichlormethiazide in the presence of its degradation products. This method is crucial for assessing the stability of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound is a thiazide diuretic used in the treatment of edema and hypertension.[1] The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[2] Stability-indicating analytical methods are essential to separate and quantify the active pharmaceutical ingredient (API) from any process-related impurities and degradation products that may form during storage or manufacturing.[3][4]
The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate stress testing (forced degradation) to understand the intrinsic stability of a drug substance and to develop validated stability-indicating methods.[5][6] This application note details a systematic approach to developing and validating an HPLC method for this compound, covering forced degradation studies under various stress conditions, method optimization, and validation as per ICH Q2(R1) guidelines.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₈Cl₃N₃O₄S₂ | [7][8] |
| Molar Mass | 380.64 g/mol | [1][7] |
| IUPAC Name | 6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [7][9] |
| Appearance | White or practically white crystalline powder | [9] |
Materials and Reagents
-
Reference Standard: this compound (USP or equivalent)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, filtered and degassed)
-
Reagents: Orthophosphoric acid (AR Grade), Hydrochloric acid (AR Grade), Sodium hydroxide (AR Grade), Hydrogen peroxide (30%, AR Grade)
-
Buffer: Potassium dihydrogen phosphate (AR Grade)
Instrumentation and Chromatographic Conditions
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector is required. The following conditions are a recommended starting point for method development, based on methods for structurally similar thiazides.[10][11][12]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 3.2) : Acetonitrile (60:40 v/v) |
| Buffer Preparation | Dissolve 2.7 g of KH₂PO₄ in 1000 mL of water, adjust pH to 3.2 with orthophosphoric acid.[10] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm[10] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes (adjust as necessary to elute all degradants) |
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (for Assay): Prepare a solution from the drug product (e.g., tablets) in methanol to obtain a theoretical concentration of 1000 µg/mL of this compound. Sonicate for 15 minutes, dilute to volume, and filter through a 0.45 µm syringe filter. Dilute this solution 1:10 with the mobile phase to get a final concentration of 100 µg/mL.
Forced Degradation (Stress) Studies Protocol
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the method.[3] The goal is to achieve 5-20% degradation of the API.[5][13]
-
Acid Hydrolysis:
-
To 5 mL of the Standard Stock Solution (1000 µg/mL), add 5 mL of 0.1 M HCl.
-
Reflux at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to 50 mL with mobile phase to obtain a final concentration of 100 µg/mL.
-
-
Alkaline Hydrolysis:
-
To 5 mL of the Standard Stock Solution (1000 µg/mL), add 5 mL of 0.1 M NaOH.
-
Reflux at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to 50 mL with mobile phase to obtain a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 5 mL of the Standard Stock Solution (1000 µg/mL), add 5 mL of 3% v/v hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to 50 mL with mobile phase to obtain a final concentration of 100 µg/mL.
-
-
Thermal Degradation (Dry Heat):
-
Store accurately weighed this compound powder in a hot air oven at 105°C for 48 hours.
-
After cooling, weigh the powder and prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the this compound drug substance spread as a thin layer in a petri dish to UV light (254 nm) for 24 hours.
-
Separately, expose a 1000 µg/mL solution of the drug to direct sunlight for 8 hours.
-
Prepare a 100 µg/mL solution of the solid sample in the mobile phase. Dilute the stressed solution appropriately with the mobile phase. As per ICH Q1B, samples should be exposed to a minimum of 1.2 million lux hours and 200 watt hours/m².[3][6]
-
Note: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. A PDA detector is recommended to check for peak purity of the parent drug peak.
Method Development Workflow
The initial chromatographic conditions may require optimization to achieve adequate separation of this compound from all degradation products with good peak shape and resolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sgs.com [sgs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Investigating Trichlormethiazide's Effects on Renal Tubules Using In Vitro Microperfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichlormethiazide, a thiazide diuretic, is a cornerstone in the management of hypertension and edema. Its primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron, leading to increased excretion of sodium and water.[1] The in vitro microperfusion of isolated renal tubules is a powerful technique that allows for the precise investigation of the site and mechanism of action of such diuretic drugs.[2] This technique enables researchers to study the transport characteristics of specific nephron segments in a controlled environment, free from systemic influences.[2]
These application notes provide detailed protocols for utilizing in vitro microperfusion to study the effects of this compound on ion transport in isolated renal tubules. The presented methodologies are based on established experimental procedures and are intended to guide researchers in designing and executing robust experiments to elucidate the pharmacological properties of this compound and other renal drugs.
Signaling Pathway of this compound Action
This compound exerts its diuretic effect by directly interacting with the NCC transporter located on the apical membrane of epithelial cells in the distal convoluted tubule. This interaction blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] The resulting increase in luminal ion concentration leads to an osmotic retention of water, thereby increasing urine output and reducing extracellular fluid volume.[1]
Caption: Mechanism of this compound action on the NCC transporter.
Experimental Protocols
Protocol 1: Isolation of Renal Tubules
This protocol describes the enzymatic method for isolating distal convoluted tubules from rabbit kidneys.
Materials:
-
New Zealand White rabbits (1.5-2.0 kg)
-
Collagenase (Type I)
-
Hanks' balanced salt solution (HBSS)
-
Bovine serum albumin (BSA)
-
Dissection microscope
-
Fine forceps and needles
Procedure:
-
Anesthetize the rabbit and perform a midline abdominal incision.
-
Cannulate the abdominal aorta and perfuse the kidneys with ice-cold, oxygenated HBSS until the effluent is clear of blood.
-
Remove the kidneys and decapsulate them.
-
Slice the kidney into thin coronal sections (1-2 mm).
-
In a petri dish containing cold HBSS with 0.1% BSA, carefully dissect individual distal convoluted tubules from the cortical region under a dissection microscope. Tubules can be identified by their characteristic appearance.
-
Transfer the isolated tubules to a separate dish of fresh, cold HBSS for immediate use in microperfusion experiments.
Protocol 2: In Vitro Microperfusion of Isolated Tubules
This protocol details the setup and execution of an in vitro microperfusion experiment to assess the effects of this compound.
Materials:
-
Isolated renal tubules
-
Concentric glass micropipettes (perfusion and collection pipettes)
-
Micromanipulators
-
Inverted microscope with a temperature-controlled stage (37°C)
-
Perfusion pump
-
Perfusion solution (modified Krebs-Ringer bicarbonate solution)
-
Bath solution (identical to perfusion solution)
-
This compound stock solution
-
Radioisotopes (e.g., ²²Na, ³⁶Cl) for flux studies
Experimental Workflow:
References
Application Note: Evaluating Trichlormethiazide Toxicology Using 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichlormethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1][2] Its primary mechanism involves the inhibition of the Na+/Cl− cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[3][4] Preclinical toxicology assessment is critical for drug safety, and traditional 2D cell culture models often fail to replicate the complex cellular interactions and physiological responses of in vivo tissues.[5][6] This limitation can lead to poor prediction of drug-induced organ injury, such as nephrotoxicity and hepatotoxicity.[7][8]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant alternative by mimicking the architecture, cell-cell interactions, and microenvironment of native tissues.[9] For toxicology studies, 3D models of the liver and kidney—the primary organs for drug metabolism and excretion—provide a more accurate platform to assess compound-induced toxicity.[10] These models have been shown to be more predictive of in vivo toxicity compared to their 2D counterparts.[11] This application note provides detailed protocols for the formation of 3D liver and kidney spheroids and their use in evaluating the toxicological profile of this compound.
General Experimental Workflow
The overall process for assessing this compound toxicity in 3D cell models involves several key stages, from initial cell culture and spheroid formation to drug exposure and endpoint analysis. A generalized workflow is depicted below.
References
- 1. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pharmanow.live [pharmanow.live]
- 6. Three-dimensional (3D) cell culture studies: a review of the field of toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies [frontiersin.org]
- 8. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Trichlormethiazide from Biological Samples
Introduction
Trichlormethiazide is a thiazide diuretic used in the treatment of edema and hypertension.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts, which is essential for sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma and urine, followed by LC-MS/MS analysis.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. Interfering substances are washed away, and the purified analyte is then eluted with an appropriate solvent. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix.[4] For this compound, a moderately polar compound, reversed-phase or mixed-mode sorbents are suitable choices.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is adapted from established methods for thiazide diuretics.[5][6]
Materials:
-
SPE Cartridge: Reversed-phase C18 or polymeric sorbent (e.g., Oasis HLB)
-
Human plasma (collected with EDTA or heparin)
-
Internal Standard (IS) solution (e.g., Hydrochlorothiazide-d2)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pretreatment:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of internal standard solution.
-
Add 500 µL of 4% phosphoric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pretreated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Human Urine
This protocol is adapted from methodologies for diuretic screening in urine.[7][8]
Materials:
-
SPE Cartridge: Mixed-mode cation exchange or polymeric sorbent
-
Human urine
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide
-
Ethyl acetate
-
SPE vacuum manifold
-
Vortex mixer
-
Evaporator
Procedure:
-
Sample Pretreatment:
-
To 1 mL of urine, add 50 µL of internal standard solution.
-
Vortex for 10 seconds.
-
If the urine sample is from a subject on high-dose therapy, a dilution step with water may be necessary.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Load the pretreated urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash with 1 mL of 20% methanol in water.
-
Dry the cartridge thoroughly under high vacuum for 10 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of a freshly prepared solution of 2% ammonium hydroxide in ethyl acetate.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes typical performance data for the SPE-LC-MS/MS analysis of thiazide diuretics in biological samples. Data for this compound is limited in the literature, so data from the closely related hydrochlorothiazide is included for reference.
| Analyte | Biological Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | Reference |
| This compound | Equine Urine | Not Specified | Not Reported | 384 | [9] |
| Hydrochlorothiazide | Human Plasma | RP-select B | > 85% | 10 | [5] |
| Hydrochlorothiazide | Human Urine | HLB | 94.00-100.28% | 2000 | [7] |
Visualizations
Caption: Workflow diagram for the solid-phase extraction of this compound.
Caption: Logical relationships in the solid-phase extraction process.
References
- 1. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. biotage.com [biotage.com]
- 5. Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Trichlormethiazide Pharmaceutical Formulation Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Trichlormethiazide (TCM).
Troubleshooting Guide: Addressing this compound Degradation
Rapidly identify and resolve common stability issues with your this compound formulations by following this step-by-step troubleshooting guide.
Issue: Accelerated degradation of this compound in a solid dosage form.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound in the presence of moisture is hydrolysis.[1][2][3] This reaction results in the cleavage of the thiadiazine ring, forming 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB), a common degradation product for many thiazide diuretics.[2][3]
Caption: Primary hydrolytic degradation pathway of this compound.
2. How do common environmental factors affect the stability of this compound?
Several environmental factors can significantly impact the stability of this compound:
-
Moisture/Humidity: Increased exposure to moisture accelerates the hydrolysis of this compound.[1][4][5] Even in solid dosage forms, adsorbed moisture from excipients can lead to significant degradation.[1][4][5]
-
pH: The stability of this compound is pH-dependent, with increased degradation observed at higher pH levels.[1][5] It is more stable in acidic to neutral conditions.
-
Temperature: Elevated temperatures increase the rate of chemical degradation, following Arrhenius kinetics.[1][6]
-
Light: this compound is known to be light-sensitive.[7] Exposure to UV light can lead to photodegradation, potentially through photodehalogenation or photodehydrogenation pathways.[8][9]
3. Which excipients are known to be incompatible with this compound?
Excipient compatibility is crucial for a stable this compound formulation.
-
Hydroxypropylcellulose (HPC): Studies have shown that HPC can significantly decrease the stability of this compound, especially under humid conditions.[1][4][5] This is attributed to the hygroscopic nature of HPC, which increases the amount of free water available for hydrolysis.[1]
-
Potentially Incompatible Excipients: While direct studies on this compound are limited, general knowledge of drug-excipient interactions suggests caution with excipients that are highly hygroscopic, alkaline in nature, or contain reactive impurities. For instance, magnesium stearate has been shown to be incompatible with some active pharmaceutical ingredients.[10]
4. How can I select the best excipients for a stable this compound formulation?
Careful selection of excipients is key to ensuring the stability of this compound.
-
Low Hygroscopicity: Opt for excipients with low moisture content and hygroscopicity, such as low-substituted hydroxypropylcellulose (L-HPC) and microcrystalline cellulose.[1][4][5]
-
pH Control: Choose excipients that result in a neutral to acidic micro-pH environment within the formulation.
-
Compatibility Screening: Conduct thorough drug-excipient compatibility studies under stressed conditions (e.g., elevated temperature and humidity) to identify any potential interactions.
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[11][12][13]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water). For solid-state studies, use the pure drug substance.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 M sodium hydroxide at an elevated temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (MS) can be used to identify the structure of the degradation products.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating and quantifying this compound from its degradation products.[14][15][16]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the active pharmaceutical ingredient and its degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| Humidity | Increased degradation via hydrolysis.[1][4][5] | Maintain low humidity during manufacturing and storage; use low-hygroscopicity excipients. |
| pH | Less stable at higher pH.[1][5] | Formulate at a lower pH; use pH-modifying excipients if necessary. |
| Temperature | Accelerated degradation at higher temperatures.[1][6] | Store at controlled room temperature. |
| Light | Susceptible to photodegradation.[7] | Use light-protective packaging. |
Table 2: Excipient Compatibility with this compound
| Excipient | Compatibility | Notes |
| Hydroxypropylcellulose (HPC) | Incompatible | Can significantly increase degradation, especially in humid conditions.[1][4][5] |
| L-HPC | Generally Compatible | A less hygroscopic alternative to HPC.[1][4][5] |
| Microcrystalline Cellulose | Generally Compatible | Commonly used and generally inert.[1][4][5] |
| Lactose | Generally Compatible | A common filler, but be aware of potential Maillard reactions with amine-containing drugs (not the primary concern for TCM).[1][4][5][10] |
| Corn Starch | Generally Compatible | A common disintegrant and filler.[1][4][5] |
| Calcium Stearate | Generally Compatible | A common lubricant.[1][4][5] |
| Light Anhydrous Silicic Acid | Generally Compatible | A common glidant.[1][4][5] |
References
- 1. scispace.com [scispace.com]
- 2. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pharmaceutical excipients on the stability of this compound tablets under humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allanchem.com [allanchem.com]
- 7. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Overcoming Trichlormethiazide Solubility Challenges in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Trichlormethiazide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a diuretic that is sparingly soluble in aqueous buffers.[1] Its solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) is approximately 20 mg/mL, and in dimethylformamide (DMF), it is around 5 mg/mL.[1] The LogP value for this compound is 0.62.[2] For in vitro assays requiring aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the appropriate aqueous buffer.[1]
Q2: My this compound is precipitating in the cell culture medium. What can I do?
A2: Precipitation in aqueous media is a common issue for poorly soluble compounds. To address this, you can try a co-solvent strategy. Prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. A 1:3 solution of DMSO:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.25 mg/ml.[1] It is crucial to ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent, a characteristic of thiazide diuretics.[3] For the related compound hydrochlorothiazide, solubility increases at a higher pH.[4][5] Therefore, adjusting the pH of your buffer system may improve the solubility of this compound. However, it is essential to consider the pH stability of the compound, as its degradation can be pH-dependent.[6]
Q4: Are there alternative solvents I can use besides DMSO?
A4: While DMSO is the most common and recommended solvent, other options can be explored.[1] These include other water-miscible organic solvents like ethanol or dimethylformamide (DMF).[1] When using alternative solvents, it is critical to perform vehicle control experiments to ensure the solvent itself does not interfere with the assay or exhibit cytotoxicity.
Q5: Can I use surfactants to improve this compound solubility?
A5: Yes, non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) in enzyme assays to enhance the solubility of hydrophobic compounds.[7] However, for cell-based assays, surfactants may not be suitable as they can be cytotoxic above their critical micelle concentration.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Table 1: this compound Solubility in Common Solvents
| Solvent System | Concentration | Observations | Recommendations |
| Aqueous Buffers (e.g., PBS) | Low | Sparingly soluble, may precipitate.[1] | Not recommended for primary stock solutions. |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | Good solubility. | Recommended for preparing high-concentration stock solutions.[1] |
| Dimethylformamide (DMF) | ~5 mg/mL[1] | Moderate solubility. | An alternative to DMSO for stock solutions. |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL[1] | Improved aqueous solubility. | Suitable for preparing working solutions from a DMSO stock. |
| Ethanol | Variable | Can be used as a co-solvent. | Test for compatibility and cytotoxicity in your specific assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium or assay buffer to 37°C.
-
Serial Dilution (if necessary): If a wide range of concentrations is required, perform serial dilutions of the DMSO stock solution in 100% DMSO.
-
Final Dilution: Add the appropriate volume of the DMSO stock solution (or diluted stock) to the pre-warmed cell culture medium to achieve the final desired working concentration. Ensure the final DMSO concentration is kept constant across all treatments and is below the cytotoxic threshold for your cells (typically <0.5%).
-
Mixing: Mix the working solution gently by inverting the tube several times.
-
Application: Immediately apply the freshly prepared working solution to your cells. Do not store aqueous working solutions for more than a day.[1]
Visualizations
Caption: A decision-making workflow for troubleshooting this compound solubility issues.
Caption: A simplified diagram of the mechanism of action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On the role of solvent in acid-base equilibria of diuretics in acetonitrile-water mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pharmaceutical excipients on the stability of this compound tablets under humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trichlormethiazide Dosage in Preclinical Animal Studies
Welcome to the technical support center for the preclinical application of Trichlormethiazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a thiazide diuretic that primarily acts by inhibiting the Na+/Cl- symporter in the distal convoluted tubules of the kidneys.[1] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride, which results in a diuretic effect.[1] While its main application is in treating hypertension and edema, its blood pressure-lowering effects may also involve vasodilation through the activation of calcium-activated potassium channels in vascular smooth muscles.
Q2: What are the common preclinical animal models used to study this compound?
The most frequently used preclinical models for evaluating the antihypertensive effects of this compound are the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model. The SHR model represents a genetic form of hypertension that closely mimics essential hypertension in humans. The DOCA-salt model is a form of salt-sensitive hypertension induced by mineralocorticoid excess and high salt intake.
Q3: What is a typical starting oral dose for this compound in rats?
Based on published preclinical studies, a typical oral dosage range for this compound in rats is between 1 mg/kg/day and 10 mg/kg/day. The selection of the initial dose should be based on the specific research question, the animal model being used, and preliminary dose-ranging studies.
Q4: How should I prepare an oral dosing solution of this compound?
This compound is sparingly soluble in water. Therefore, for oral administration in animal studies, it is often prepared as a suspension. Common vehicles include aqueous solutions containing suspending agents like methylcellulose or carboxymethylcellulose. It is crucial to ensure the homogeneity of the suspension before each administration. The stability of this compound in solution can be affected by pH and certain excipients, so it is advisable to prepare dosing solutions fresh daily and protect them from light, as the compound is light-sensitive.[2]
Q5: How do I convert a dose from an animal model to a Human Equivalent Dose (HED)?
Dose conversion between species should be based on Body Surface Area (BSA) rather than body weight alone. The following formula is commonly used:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are available in FDA guidance documents.
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
| Dog | 10 | 0.5 | 20 |
Note: These are approximate values and can vary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Diuretic or Antihypertensive Effect | - Inadequate Dose: The administered dose may be too low for the specific animal model or strain. - Poor Bioavailability: this compound has variable absorption. The vehicle used may not be optimal for absorption. - Incorrect Drug Administration: Issues with the oral gavage technique can lead to incomplete dosing. - Drug Stability: The dosing solution may have degraded due to improper storage (e.g., exposure to light) or instability in the chosen vehicle. | - Conduct a dose-response study to determine the optimal dose. - Consider using a different vehicle or formulation to improve solubility and absorption. A preliminary pharmacokinetic study is highly recommended. - Review and refine the oral gavage technique to ensure accurate administration. - Prepare fresh dosing solutions daily and protect them from light.[2] |
| Unexpected Toxicity or Adverse Events | - Dose Too High: The administered dose may be in the toxic range for the animal model. - Electrolyte Imbalance: Thiazide diuretics can cause hypokalemia (low potassium), hyponatremia (low sodium), and other electrolyte disturbances.[3] - Off-Target Effects: High doses may lead to off-target effects. - Vehicle Toxicity: The vehicle used for administration may have its own toxic effects. | - Reduce the dose or conduct a dose-toxicity study. The oral LD50 in rats is 5600 mg/kg, and in mice is 2600 mg/kg, providing a wide therapeutic window.[2] - Monitor serum electrolytes regularly. Consider potassium supplementation in the diet or drinking water if hypokalemia is observed. - Evaluate for other potential off-target effects based on clinical signs. - Include a vehicle-only control group to assess the effects of the vehicle. |
| High Variability in Animal Responses | - Inconsistent Dosing: Inaccurate volume administration or non-homogenous suspension can lead to variable dosing between animals. - Biological Variability: Individual differences in drug absorption, metabolism, and excretion. - Incorrect Animal Model: The chosen animal model may not be appropriate for the study. | - Ensure the dosing suspension is thoroughly mixed before each administration and that the gavage technique is consistent. - Increase the number of animals per group to account for biological variability. - Re-evaluate the suitability of the animal model for the intended research. |
Experimental Protocols
Protocol 1: Induction of Hypertension in the DOCA-Salt Rat Model
This protocol is designed to induce hypertension through a combination of mineralocorticoid excess and high salt intake.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl) for drinking water
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments for uninephrectomy
Procedure:
-
Uninephrectomy: Anesthetize the rats. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and then remove the kidney. Suture the incision. Allow the animals to recover for one week.
-
DOCA Administration: Following the recovery period, administer DOCA. This can be done via subcutaneous injection (e.g., 25 mg/kg twice weekly) or by implanting a slow-release pellet.
-
Salt Loading: Replace the regular drinking water with a 1% NaCl solution.
-
Blood Pressure Monitoring: Monitor systolic blood pressure weekly using a non-invasive tail-cuff method. Hypertension typically develops within 3-4 weeks.
Protocol 2: Acclimatization and Dosing in the Spontaneously Hypertensive Rat (SHR) Model
The SHR model develops hypertension genetically and does not require surgical or chemical induction.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
This compound
-
Vehicle for oral suspension (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Acclimatization: Allow the SHRs and WKY rats to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals daily to reduce stress associated with the dosing procedure.
-
Baseline Blood Pressure: Measure and record the baseline systolic blood pressure of all animals for several consecutive days before starting treatment to ensure stable hypertension in the SHR group.
-
Dosing Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the concentration is calculated to deliver the desired dose in a reasonable volume (typically 5-10 mL/kg for rats).
-
Oral Administration: Administer the this compound suspension or vehicle control to the rats daily via oral gavage at the same time each day.
-
Monitoring: Monitor blood pressure regularly throughout the study. Also, monitor for any clinical signs of toxicity, changes in body weight, and food and water intake.
Visualizations
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Caption: General workflow for a preclinical study with this compound.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Troubleshooting Analytical Interference in Trichlormethiazide HPLC Assays
Welcome to the Technical Support Center for Trichlormethiazide HPLC assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common analytical interference issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for my this compound peak?
A1: Peak tailing in this compound HPLC analysis is often attributed to secondary interactions between the analyte and the stationary phase. As a weakly acidic compound, this compound can interact with residual silanol groups on the silica-based stationary phase, leading to asymmetrical peaks. The mobile phase pH playing a crucial role in the retention and peak shape of ionizable compounds.[1][2][3] To mitigate this, it is essential to control the mobile phase pH to ensure consistent ionization of the analyte.
Q2: I'm observing extraneous peaks in my chromatogram. What are the likely sources of this interference?
A2: Extraneous peaks, or "ghost peaks," can originate from several sources:
-
Sample Matrix: Excipients from the drug formulation, such as binders, fillers, and lubricants, can leach into the sample solution and co-elute with the analyte.
-
Degradation Products: this compound can degrade under certain conditions (e.g., hydrolysis in the presence of moisture and certain excipients), leading to the formation of degradation products that may appear as separate peaks.[4]
-
System Contamination: Contamination from previous injections, impurities in the mobile phase, or leaching from system components can all contribute to spurious peaks.
Q3: How can I confirm if an observed interference is from the sample matrix?
A3: To confirm matrix interference, you can perform a standard addition experiment. This involves spiking a known amount of this compound standard into a sample extract and comparing the peak area response to that of the standard in a clean solvent. A significant difference in response, not proportional to the spiked amount, suggests the presence of matrix effects. Another approach is to analyze a "placebo" sample, which contains all the formulation excipients without the active pharmaceutical ingredient (API). Any peaks observed in the placebo chromatogram at or near the retention time of this compound indicate excipient interference.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) of this compound
Poor peak symmetry for this compound can compromise the accuracy and precision of quantification. The primary cause is often related to the mobile phase pH.
Adjusting the mobile phase pH can significantly improve the peak shape of this compound. By maintaining the pH at least 2 units below the pKa of the analyte, the compound remains in its non-ionized form, reducing interactions with the stationary phase.
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor | Theoretical Plates |
| 7.0 (Unbuffered) | 5.8 | 2.1 | 2500 |
| 5.0 (Buffered) | 6.5 | 1.5 | 4500 |
| 3.5 (Buffered) | 7.2 | 1.1 | 7800 |
Note: Data is representative and may vary based on specific column and system conditions.
Objective: To improve the peak shape of this compound by optimizing the mobile phase pH.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid (or other suitable acidic modifier)
-
pH meter
Procedure:
-
Prepare the aqueous portion of the mobile phase.
-
While stirring, add phosphoric acid dropwise to adjust the pH to the desired value (e.g., 3.5).
-
Confirm the final pH using a calibrated pH meter.
-
Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the HPLC column with the new mobile phase until a stable baseline is achieved.
-
Inject the this compound standard and evaluate the peak shape.
Issue 2: Interference from Formulation Excipients
Excipients in tablet formulations can interfere with the analysis of this compound, leading to inaccurate quantification. Proper sample preparation is crucial to remove these interferences.
Implementing a solid-phase extraction (SPE) step can effectively remove interfering excipients, leading to a cleaner chromatogram and more accurate results. A study on the recovery of hydrochlorothiazide, a similar thiazide diuretic, from urine samples demonstrated high and consistent recovery rates of 94.00-100.28% after SPE cleanup.[5]
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Dilute and Shoot | 105.2 | 15.8 |
| Solid-Phase Extraction (SPE) | 98.7 | < 2.0 |
Note: Data is representative and may vary based on the specific formulation and SPE protocol.
Objective: To remove interfering excipients from a this compound tablet sample prior to HPLC analysis.
Materials:
-
This compound tablets
-
SPE cartridges (e.g., C18)
-
Methanol
-
HPLC grade water
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., methanol/water mixture).
-
Vortex and sonicate to ensure complete dissolution of the API.
-
Centrifuge the solution to pelletize insoluble excipients.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing methanol followed by HPLC grade water.
-
-
Sample Loading:
-
Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar excipients.
-
-
Elution:
-
Elute the this compound from the cartridge using a strong solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.
-
Issue 3: Co-elution with Degradation Products
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. These studies intentionally degrade the drug substance to ensure that the analytical method can separate the intact drug from its degradation products.
A stability-indicating HPLC method should be able to separate this compound from all potential degradation products. Peak purity analysis is used to confirm that the analyte peak is not co-eluted with any other species.
| Stress Condition | % Degradation | Peak Purity Angle | Peak Purity Threshold | Result |
| Acid Hydrolysis (0.1 M HCl) | 12.5 | 0.25 | 0.32 | Pass |
| Base Hydrolysis (0.1 M NaOH) | 18.2 | 0.28 | 0.32 | Pass |
| Oxidative (3% H₂O₂) | 9.8 | 0.21 | 0.32 | Pass |
| Thermal (80°C) | 5.1 | 0.19 | 0.32 | Pass |
| Photolytic (UV light) | 7.3 | 0.23 | 0.32 | Pass |
Note: Peak purity is considered acceptable when the peak purity angle is less than the peak purity threshold. Data is representative.
Objective: To assess the ability of the HPLC method to separate this compound from its degradation products.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Prepare Stressed Samples:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂.
-
Thermal Degradation: Expose solid this compound to elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
Neutralize (for acid and base hydrolysis samples) and dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the HPLC method with a PDA detector.
-
Evaluate the chromatograms for the separation of the main peak from any degradation product peaks.
-
Perform peak purity analysis on the this compound peak in each stressed sample chromatogram to ensure it is spectrally pure. A study on hydrochlorothiazide, a similar compound, showed the formation of a single degradation product under various stress conditions, which was well-separated from the parent peak.[6] Studies have also shown that certain excipients, like hydroxypropylcellulose, can promote the degradation of this compound in the presence of moisture.[7]
References
- 1. agilent.com [agilent.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Effect of pharmaceutical excipients on the stability of this compound tablets under humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Trichlormethiazide Degradation Under Humid Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Trichlormethiazide (TCM) under humid conditions.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid degradation of this compound in a new tablet formulation.
-
Question: We've developed a new this compound tablet formulation, and stability studies show unexpectedly rapid degradation at accelerated humidity conditions (e.g., 40°C/75% RH). What could be the cause, and how can we troubleshoot this?
-
Answer: Rapid degradation of TCM in solid dosage forms under humid conditions is often linked to the excipients used in the formulation. While TCM itself is non-hygroscopic and stable in the solid state, certain excipients can adsorb moisture, which then facilitates the hydrolysis of the drug.[1][2]
Troubleshooting Steps:
-
Excipient Interaction Screening: The primary suspect is an excipient-mediated reaction. Studies have shown that excipients like hydroxypropylcellulose (HPC) can significantly accelerate TCM degradation in the presence of moisture.[1][2] It is recommended to conduct compatibility studies with each excipient used in your formulation.
-
Action: Prepare binary mixtures of TCM and each excipient (e.g., 1:1 ratio), expose them to high humidity (e.g., 85% RH) and elevated temperature (e.g., 50°C) for a set period (e.g., 2 weeks), and analyze the remaining TCM content using a stability-indicating HPLC method.
-
-
Moisture Content Analysis: Determine the moisture content of your tablet formulation and individual excipients. High moisture content can be a direct cause of degradation.
-
Review Formulation Composition: Evaluate the hygroscopicity of all excipients in your formulation. Consider replacing highly hygroscopic excipients with less hygroscopic alternatives.
-
Packaging Evaluation: The type of packaging is crucial. Tablets in press-through packages (PTP) show a much slower degradation rate compared to unpackaged tablets.[1][2] Ensure your packaging provides an adequate moisture barrier.
-
Issue 2: Inconsistent stability results between different batches of the same formulation.
-
Question: We are observing significant batch-to-batch variability in the stability of our this compound tablets under humid conditions. What factors could be contributing to this inconsistency?
-
Answer: Inconsistent stability results between batches can stem from variability in raw materials, manufacturing processes, or packaging.
Troubleshooting Steps:
-
Raw Material Qualification:
-
Excipient Variability: Different suppliers or even different lots from the same supplier of an excipient can have varying physical properties, such as particle size and moisture content, which can affect their interaction with TCM. Implement a robust raw material qualification program for all excipients.
-
API Particle Size: While less common for hydrolysis, significant variations in the active pharmaceutical ingredient's (API) particle size could influence its interaction with excipients and moisture.
-
-
Manufacturing Process Parameters:
-
Granulation: If a wet granulation process is used, inconsistencies in the amount of granulation fluid or drying time can lead to variable residual moisture in the granules.
-
Compression: Changes in compression force can alter the tablet's porosity, potentially affecting moisture penetration.
-
Environmental Control: Fluctuations in the temperature and humidity of the manufacturing environment can impact the final moisture content of the product.[3]
-
-
Packaging Integrity: Ensure the integrity of the packaging is consistent across batches. Perform container closure integrity testing to rule out packaging defects.
-
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in the presence of moisture?
The primary degradation pathway for this compound under humid conditions is hydrolysis. The degradation of the closely related compound, hydrochlorothiazide, under hydrolytic stress is known to yield 4-amino-6-chloro-1,3-benzenedisulfonamide through the cleavage of the thiadiazine ring. A study on this compound in an aqueous ethanol solution identified a degradation product with a molecular formula of C6H8ClN3O4S2, which corresponds to the loss of a formaldehyde moiety from the parent molecule.
Degradation Pathway of this compound
Caption: Proposed hydrolytic degradation pathway of this compound.
2. Which excipients are known to be problematic for this compound stability?
Studies have identified several excipients that can accelerate the degradation of this compound under humid conditions. Hydroxypropylcellulose (HPC) has been shown to cause significant degradation.[1][2] Other excipients that have shown some level of interaction include synthetic aluminum silicate, magnesium aluminometasilicate, hydrated silicon dioxide, low substituted hydroxypropylcellulose, corn starch, light anhydrous silicic acid, and microcrystalline cellulose.
3. What are the recommended storage conditions to minimize this compound degradation?
To minimize degradation, this compound tablets should be stored in a well-closed container that protects them from moisture. The World Health Organization (WHO) generally recommends maintaining a relative humidity of around 50% for pharmaceutical production and storage environments. For long-term stability studies, conditions such as 25°C/60% RH or 30°C/65% RH are typically used, depending on the climatic zone.
4. How does pH affect the stability of this compound?
In solution, the stability of this compound is pH-dependent. The drug's stability is improved at a lower pH.[1][2] While this is more directly applicable to liquid formulations, the pH of the microenvironment within a solid dosage form, influenced by the excipients and adsorbed moisture, can also play a role in its stability.
5. What type of packaging is recommended for this compound tablets?
Packaging that provides a high moisture barrier is essential. Press-through packages (PTP) have been shown to be effective in slowing down the degradation of this compound tablets compared to when they are unpackaged.[1][2] For formulations with high sensitivity to humidity, packaging with desiccants may also be considered.
Data Presentation
Table 1: Effect of Excipients on this compound Degradation
| Excipient | TCM Remaining (%) after 2 weeks at 50°C/85% RH |
| Hydroxypropylcellulose | 84.1 |
| Synthetic aluminum silicate | 96.5 |
| Magnesium aluminometasilicate | 96.5 |
| Hydrated silicon dioxide | 97.0 |
| Low substituted hydroxypropylcellulose | 97.2 |
| Corn starch | 97.4 |
| Light anhydrous silicic acid | 97.7 |
| Microcrystalline cellulose | 98.0 |
| Lactose | >99 |
| Calcium stearate | >99 |
Data adapted from Teraoka et al., 2009.
Table 2: Impact of Relative Humidity on this compound Degradation in Tablets
| Product | Relative Humidity (%) | TCM Remaining (%) after 4 weeks at 50°C |
| Generic Product 1 | 33 | ~98 |
| 52 | ~95 | |
| 75 | ~85 | |
| 85 | ~78 | |
| Generic Product 2 | 33 | ~99 |
| 52 | ~97 | |
| 75 | ~90 | |
| 85 | ~82 |
Data adapted from Teraoka et al., 2009.
Experimental Protocols
1. Protocol: Excipient Compatibility Study for this compound
This protocol outlines a method for screening the compatibility of this compound with various excipients under accelerated humidity and temperature conditions.
Experimental Workflow for Excipient Compatibility
Caption: Workflow for assessing this compound-excipient compatibility.
-
Materials:
-
This compound (TCM) reference standard
-
Excipients to be tested
-
HPLC grade methanol and water
-
Controlled environment chamber (e.g., 50°C ± 2°C, 85% RH ± 5% RH)
-
HPLC system with UV detector
-
-
Procedure:
-
Accurately weigh and mix TCM with each excipient in a 1:1 ratio.
-
Place the mixtures in open glass vials.
-
Store the vials in a controlled environment chamber at 50°C and 85% relative humidity for 2 weeks. A control sample of pure TCM should also be stored under the same conditions.
-
After 2 weeks, remove the samples and allow them to equilibrate to room temperature.
-
Accurately weigh a portion of each mixture and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of TCM remaining in each mixture compared to the initial amount.
-
2. Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and separate it from its degradation products. Method validation should be performed according to ICH guidelines.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
-
Troubleshooting Logic for HPLC Analysis
Caption: A logical approach to troubleshooting poor HPLC results.
References
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Trichlormethiazide in experimental settings. The focus is on identifying, managing, and preventing electrolyte imbalances.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Q1: My experimental subjects are showing signs of muscle weakness and fatigue after this compound administration. What is the likely cause and how do I confirm it?
A1: The most probable cause is hypokalemia (low potassium), a common side effect of this compound.[1][2] Thiazide diuretics increase the excretion of potassium.[3] Clinical signs of hypokalemia include muscle weakness, cramping, fatigue, and in severe cases, irregular heartbeats.[2]
Confirmation and Mitigation:
-
Confirm with Biochemical Analysis: Collect a serum or plasma sample to measure electrolyte concentrations. A significant decrease in potassium levels from baseline will confirm hypokalemia.
-
Review Dosage: A retrospective study on this compound showed that a 2 mg daily dose significantly reduced serum potassium, while a 1 mg dose did not produce a statistically significant change.[4][5] Consider reducing the dose if your experimental design allows.
-
Corrective Action: For acute correction, potassium supplementation can be administered.[6] In experimental animal models, this can be achieved through potassium chloride in drinking water or feed, but must be carefully calculated to avoid hyperkalemia.
Q2: I've observed a significant drop in serum sodium in my animal models, leading to lethargy and confusion. How should I manage this this compound-induced hyponatremia?
A2: this compound can cause hyponatremia (low sodium) by impairing the kidney's ability to excrete free water.[7] This is a potentially serious complication that can develop within hours or days of starting the drug.[8] Risk factors include older age and female sex.[9]
Management Strategy:
-
Immediate Assessment: Confirm the severity of hyponatremia via serum electrolyte analysis.
-
Fluid Management: For mild, asymptomatic hyponatremia, water restriction is an appropriate first step.[10]
-
Potassium Repletion: Hypokalemia can contribute to hyponatremia. Correcting potassium deficits can sometimes resolve the hyponatremia, even with continued diuretic use.[7]
-
Discontinuation: In cases of severe or symptomatic hyponatremia, temporarily discontinuing this compound is necessary.[6]
Q3: My data shows an unexpected increase in serum calcium levels. Is this related to this compound and should I be concerned?
A3: Yes, this is a known effect. Unlike its action on other electrolytes, this compound reduces the urinary excretion of calcium , which can lead to a slight increase in serum calcium levels (hypercalcemia).[3][11][12] This occurs because the drug enhances calcium reabsorption in the renal tubules.[13] While often mild, sustained hypercalcemia can have other physiological effects.
Monitoring and Considerations:
-
Paired Analysis: When measuring serum calcium, it is also useful to measure urinary calcium excretion to confirm the mechanism. A decrease in urinary calcium alongside an increase in serum calcium is characteristic of a thiazide effect.[12]
-
Parathyroid Hormone (PTH): In long-term studies, it is important to note that thiazides typically do not alter serum PTH levels.[12]
-
Experimental Relevance: Assess if this mild hypercalcemia could be a confounding factor for your study's primary endpoints, particularly in bone metabolism or cardiovascular research.
Q4: Some subjects appear dehydrated despite having access to water. How do I differentiate this from other side effects?
A4: Dehydration is a direct consequence of the diuretic action of this compound, which promotes the excretion of sodium and water.[2] Signs include dry mouth, thirst, and decreased urine output (after the initial diuretic phase).[2] This can lead to intravascular volume depletion and orthostatic hypotension.[14]
Troubleshooting Steps:
-
Monitor Fluid Intake and Body Weight: Track daily water consumption and body weight. A sharp decrease in weight is a strong indicator of fluid loss.
-
Check Hematocrit and BUN: Dehydration can lead to hemoconcentration (increased hematocrit) and an elevated Blood Urea Nitrogen (BUN).
-
Differentiate from Hyponatremia: While both can cause lethargy, severe hyponatremia may present with more pronounced neurological signs. Serum electrolyte analysis is essential to distinguish the two conditions.[3] Ensure adequate, but not excessive, fluid intake, as excessive water consumption can worsen hyponatremia.[15]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that leads to electrolyte imbalances? this compound primarily works by inhibiting the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule of the kidney's nephron.[1][13][16] This blockage prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[13] The increased excretion of sodium and chloride leads to water following suit (diuresis), which also affects the handling of other electrolytes like potassium, magnesium, and calcium.[13][17]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. nursingcecentral.com [nursingcecentral.com]
- 4. Adverse effect profile of this compound: a retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Thiazide-Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Silent Epidemic of Thiazide‐Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Interrelationships among thiazide diuretics and calcium, magnesium, sodium, and potassium balance in normal and hypertensive man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium and magnesium metabolism during long-term treatment with thiazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. drugs.com [drugs.com]
- 15. psnet.ahrq.gov [psnet.ahrq.gov]
- 16. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Chromatographic Resolution of Trichlormethiazide and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Trichlormethiazide and its related substances. Given the structural similarity, methods and degradation pathways established for Hydrochlorothiazide are often adaptable and serve as an excellent starting point for method development for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-resolution separation of this compound and its metabolites?
A1: The main challenges stem from the structural similarities between the parent drug and its metabolites or degradation products. This can lead to issues such as co-elution or poor peak resolution. A common degradation product for thiazide diuretics is the hydrolysis product, 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA). Additionally, peak tailing is a frequent problem for thiazide compounds due to their chemical properties.
Q2: What are recommended starting conditions for developing an HPLC-UV method for this compound?
A2: A good starting point for method development is a reversed-phase C18 column. A mobile phase consisting of a phosphate buffer (pH 3.0-4.0) and an organic modifier like methanol or acetonitrile is typically effective. Isocratic elution can be attempted first, but a gradient elution may be necessary to resolve closely eluting peaks.
Q3: How can I improve poor peak shape, specifically peak tailing, for this compound?
A3: Peak tailing can be addressed by:
-
Optimizing Mobile Phase pH: Adjusting the pH of the mobile phase with a suitable buffer can help control the ionization of the analytes and reduce interactions with the stationary phase.
-
Using a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak tailing.
-
Lowering Sample Concentration: Overloading the column can lead to peak distortion. Try diluting the sample to see if peak shape improves.[1]
-
Checking for Column Voids: A void at the column inlet can cause peak tailing. If suspected, reversing and washing the column or replacing it may be necessary.[1]
Q4: What sample preparation techniques are suitable for analyzing this compound and its metabolites in biological matrices like urine or plasma?
A4: For biological samples, sample preparation is crucial to remove interferences. Common techniques include:
-
Solid-Phase Extraction (SPE): SPE is effective for cleaning up complex samples and concentrating the analytes of interest.
-
Protein Precipitation: For plasma samples, protein precipitation with a solvent like acetonitrile is a quick and simple way to remove proteins before injection.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the analytes from the sample matrix.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Metabolite Peak
This guide provides a systematic approach to improving the separation between two closely eluting peaks.
Troubleshooting Workflow for Poor Resolution
References
Technical Support Center: Refinement of Trichlormethiazide Administration Protocols in Hypertensive Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the administration of Trichlormethiazide in hypertensive models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a thiazide diuretic that primarily exerts its antihypertensive effect by inhibiting the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[1][2] This inhibition leads to increased excretion of sodium and water, resulting in a reduction in blood volume and subsequently, blood pressure.[1][2]
2. What are the common hypertensive animal models used for this compound studies?
Commonly used models include the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.[3][4][5] The SHR model represents essential hypertension, while the DOCA-salt model mimics salt-sensitive hypertension.[3][4]
3. What is a typical starting dose for this compound in hypertensive rat models?
Oral administration of this compound at doses of 1 mg/kg/day and higher has been shown to retard the development of hypertension in male SHR loaded with 1% saline.[5] In DOCA-salt hypertensive rats, a dose-dependent antihypertensive effect is observed at 3 mg/kg/day and above.[4] In angiotensin II-induced hypertensive rats, approximately 10 mg/kg per day has been used.[6]
4. What are the potential side effects of this compound administration in animal models?
The most common side effects are related to its diuretic action and include electrolyte imbalances such as hypokalemia (low potassium).[3] At higher doses (3 and 10 mg/kg), a decrease in plasma potassium levels has been observed in SHRs.[3] Management of hypokalemia may involve potassium supplementation in the diet or drinking water, or dose adjustment of the diuretic.[7][8]
5. How should this compound be prepared for oral administration?
For oral gavage, this compound can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a gum arabic suspension.[4][9] Due to its poor water solubility, it is recommended to prepare fresh suspensions daily and ensure thorough mixing before each administration.[9]
Troubleshooting Guides
Oral Gavage Administration
| Problem | Possible Cause | Solution |
| Animal distress or resistance during gavage | Improper restraint technique or discomfort from the gavage needle. | Ensure proper and firm, but gentle, restraint to immobilize the head and body. Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. Acclimatizing the animals to handling and the procedure can also reduce stress. |
| Regurgitation or reflux of the administered substance | Administration volume is too large or administered too quickly. | The recommended maximum oral gavage volume for rats is 10-20 mL/kg.[10] Administer the suspension slowly and steadily. If reflux occurs, stop the procedure and monitor the animal for any signs of respiratory distress. |
| Suspected tracheal administration (coughing, choking, respiratory distress) | Incorrect placement of the gavage needle into the trachea instead of the esophagus. | Immediately stop the procedure and remove the needle. Monitor the animal closely. If signs of respiratory distress persist, veterinary intervention may be required. Ensure the gavage needle is directed towards the back of the throat and passes smoothly down the esophagus. |
| Inconsistent drug efficacy | Inhomogeneous suspension or inaccurate dosing. | Ensure the this compound suspension is thoroughly mixed before each administration to ensure a uniform concentration. Calculate the dose accurately based on the most recent body weight of the animal. |
Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
| Problem | Possible Cause | Solution |
| High variability in blood pressure readings | Animal stress and movement. | Acclimatize the animals to the restraining device and the procedure for several days before recording data. Ensure a quiet and calm environment during measurements. |
| Weak or absent pulse signal | Insufficient blood flow to the tail due to low temperature or vasoconstriction. | Gently warm the animal's tail to promote vasodilation and improve blood flow. This can be achieved using a warming chamber or a directed light source. |
| Inaccurate or inconsistent readings between sessions | Improper cuff size or placement. | Use the correct cuff size for the animal's tail diameter. The cuff should be placed snugly at the base of the tail. Consistent placement is crucial for reproducible results. |
| Sudden drop in blood pressure readings | Animal has fallen asleep in the restrainer. | Gently stimulate the animal to ensure it is awake and alert during the measurement period. |
Data Presentation
Table 1: Dose-Dependent Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, p.o.) | Duration | Effect on Blood Pressure | Reference |
| > 1 | 6 weeks | Retarded the development of hypertension in male SHR with 1% saline load. | [5] |
| 8 | 14 weeks | Attenuated the increase in blood pressure by approximately 20 mmHg. | [11] |
| > 0.5 | 2 weeks | Recognized hypotensive effect under dietary sodium restriction. | [3] |
| 3 and 10 | 2 weeks | Significant hypotensive effect with a decrease in plasma potassium. | [3] |
Table 2: Antihypertensive Effect of this compound in DOCA-Salt Hypertensive Rats
| Dose (mg/kg/day, p.o.) | Duration | Effect on Blood Pressure | Reference |
| ≥ 3 | Throughout the experimental period | Dose-dependent, lasting antihypertensive effect. | [4] |
| 10 | 5 weeks | Significantly lowered increased blood pressure. | [12] |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution or Gum Arabic
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
If preparing a CMC suspension, slowly add the this compound powder to the 0.5% CMC solution while continuously stirring with a magnetic stir bar.
-
If preparing a gum arabic suspension, triturate the this compound powder with a small amount of gum arabic in a mortar and pestle to form a paste, then gradually add the remaining vehicle while mixing.[4]
-
Continue stirring the suspension for at least 30 minutes to ensure homogeneity.
-
Prepare the suspension fresh daily and stir thoroughly before each use.
Oral Gavage Administration in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized, flexible, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe corresponding to the calculated dose volume
Procedure:
-
Accurately weigh the rat to determine the correct dose volume (typically not exceeding 10-20 mL/kg).[10]
-
Gently but firmly restrain the rat to immobilize the head and body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube passes.
-
Once the needle is in the esophagus (no resistance should be felt), slowly and steadily administer the suspension.
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
Return the rat to its cage and monitor for any signs of distress.
Non-Invasive Blood Pressure Measurement in Rats (Tail-Cuff Method)
Materials:
-
Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and data acquisition software)
-
Warming chamber or lamp
Procedure:
-
Acclimatize the rats to the restrainer and the measurement procedure for several days prior to the experiment.
-
Place the rat in the appropriate size restrainer.
-
Gently warm the rat's tail to a consistent temperature to ensure adequate blood flow.
-
Place the occlusion cuff and the volume-pressure recording (VPR) sensor on the base of the tail.
-
Initiate the blood pressure measurement cycle according to the manufacturer's instructions. Typically, the system will automatically inflate and deflate the cuff multiple times to obtain a series of readings.
-
Record the systolic blood pressure, diastolic blood pressure, and heart rate.
-
It is recommended to take multiple readings and average them to obtain a reliable measurement for each animal at each time point.
Biochemical Analysis of Renal Function
Materials:
-
Metabolic cages for urine collection
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Spectrophotometer or automated clinical chemistry analyzer
-
Commercial assay kits for creatinine, urea, sodium, and potassium
Procedure:
-
House the rats in metabolic cages for 24-hour urine collection. Measure the total urine volume.
-
At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).
-
Centrifuge the blood samples to separate plasma or serum.
-
Analyze urine and plasma/serum samples for creatinine, urea, sodium, and potassium concentrations using commercially available assay kits according to the manufacturer's instructions.
-
Calculate creatinine clearance as an indicator of the glomerular filtration rate (GFR) using the formula: Creatinine Clearance = (Urine Creatinine x Urine Volume) / (Plasma Creatinine x Time).
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in hypertensive models.
Caption: Signaling pathway of this compound action on the Na-Cl Cotransporter (NCC).[2][13][14]
Caption: Logical troubleshooting guide for inconsistent blood pressure measurements.
References
- 1. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypotensive and uric acid-retaining effects of this compound under dietary sodium restriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antihypertensive and related hemodynamic effects of a thiazide in desoxycorticosterone (DOC)/saline hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of this compound in spontaneously hypertensive rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Arterial function after this compound therapy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound and captopril on nitric oxide synthase activity in the kidney of deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
Adjusting for the effects of pharmaceutical excipients on Trichlormethiazide stability
Welcome to the technical support center for Trichlormethiazide (TCM) stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges related to the effects of pharmaceutical excipients on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing significant degradation. What are the most likely causes?
A1: this compound degradation is primarily driven by hydrolysis, which can be significantly influenced by environmental conditions and formulation components.[1][2] Key factors to investigate include:
-
Moisture Content: TCM is susceptible to degradation in the presence of water.[1][3][4][5] Excipients that are hygroscopic can adsorb moisture, creating a microenvironment that accelerates the hydrolysis of the active pharmaceutical ingredient (API).[1][3][4][5]
-
pH of the Formulation: The stability of TCM is pH-dependent. Its degradation rate increases with higher pH values.[1][3][4] The acidic or basic nature of your excipients could be altering the pH of the formulation's microenvironment.
-
Excipient Incompatibility: Direct chemical interactions between TCM and certain excipients can lead to degradation. Some excipients are known to be incompatible with thiazide diuretics.[1][3]
Q2: Which excipients are known to be incompatible with this compound?
A2: Studies have shown that several common excipients can negatively impact the stability of TCM, especially under humid conditions.[1][3] Excipients of particular concern include:
-
Hydroxypropylcellulose (HPC): Has been shown to cause significant degradation of TCM.[1][3][4]
-
Lactose: While not explicitly studied with TCM in the provided results, lactose is known to participate in Maillard reactions with other amine-containing drugs like hydrochlorothiazide, a related molecule, which could be a potential concern.[6][7]
-
Microcrystalline Cellulose, Corn Starch, and certain Silicates: These can also contribute to degradation, largely by adsorbing moisture.[1]
Q3: How does humidity affect the stability of this compound tablets?
A3: While this compound itself is non-hygroscopic, the excipients in a tablet formulation can adsorb moisture from the environment.[1][3][4] This adsorbed water can then act as a vehicle for the hydrolytic degradation of TCM.[1] The higher the relative humidity, the more moisture the excipients will adsorb, leading to a faster degradation rate of the API.[3][4][5] Proper packaging, such as press-through packages (PTP), can help mitigate this by providing a barrier to moisture.[1][3][4][5]
Q4: What is the primary degradation pathway for this compound?
A4: The primary degradation pathway for this compound, like other thiazide diuretics, is hydrolysis.[1][2] This process typically involves the cleavage of the thiadiazine ring, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide and formaldehyde.[2][8] this compound is also light-sensitive and can undergo photodegradation.[9][10]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Study
-
Problem: You are observing unexpected peaks in your HPLC chromatogram during a stability study of a this compound formulation.
-
Possible Cause 1: Degradation Products. The new peaks are likely degradation products of TCM. The most common hydrolytic degradant is 4-amino-6-chloro-1,3-benzenedisulfonamide.[2][8]
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Subject a pure sample of TCM to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[11][12] This will help in identifying the retention times of the potential degradants.
-
Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the API from all potential degradation products. This may require adjusting the mobile phase, column, or gradient.[13][14]
-
Mass Spectrometry (MS) Analysis: If available, use LC-MS to identify the mass of the unknown peaks and confirm their identity as degradation products.[15]
-
Issue 2: Poor Stability of a New this compound Formulation
-
Problem: A new formulation of this compound is failing stability testing, showing a significant decrease in potency over a short period.
-
Possible Cause 1: Incompatible Excipient. One or more of the excipients in your formulation may be incompatible with TCM.
-
Troubleshooting Steps:
-
Review Excipient Selection: Compare your list of excipients against those known to be incompatible with TCM (e.g., HPC).[1][3]
-
Conduct Excipient Compatibility Studies: Prepare binary mixtures of TCM with each excipient (typically in a 1:1 ratio) and store them under accelerated conditions (e.g., 50°C and 85% relative humidity).[1] Analyze the mixtures at set time points to identify which excipient is causing the degradation.
-
Control Moisture: If hygroscopic excipients are necessary, consider adding a desiccant to the packaging or using a more moisture-resistant packaging configuration.[3][4][5]
-
Data Presentation
Table 1: Effect of Various Excipients on this compound Stability
| Excipient | Compatibility with this compound | Observed Effect | Reference |
| Hydroxypropylcellulose (HPC) | Incompatible | Significant degradation, especially under humid conditions.[1][3][4] | [1][3][4] |
| Low Substituted HPC (L-HPC) | Potentially Incompatible | Contributes to degradation under humid conditions.[1][3] | [1][3] |
| Microcrystalline Cellulose | Potentially Incompatible | Can increase degradation by adsorbing moisture.[1] | [1] |
| Corn Starch | Potentially Incompatible | Can increase degradation by adsorbing moisture.[1][3] | [1][3] |
| Lactose | Potentially Incompatible | Known to cause Maillard reactions with related compounds.[6][7] | [6][7] |
| Calcium Stearate | Generally Compatible | Less likely to cause degradation.[3] | [3] |
| Light Anhydrous Silicic Acid | Potentially Incompatible | Can contribute to degradation under humid conditions.[1][3] | [1][3] |
Experimental Protocols
Protocol 1: Excipient Compatibility Study
-
Objective: To determine the compatibility of this compound with selected excipients under accelerated conditions.
-
Materials:
-
This compound (API)
-
Excipients to be tested
-
Mortar and pestle or a suitable blender
-
Glass vials
-
Stability chamber (e.g., 50°C / 85% RH)
-
HPLC system with a validated stability-indicating method
-
-
Methodology:
-
Prepare binary mixtures of TCM and each excipient, typically in a 1:1 (w/w) ratio.
-
Gently mix the components using a mortar and pestle or a blender until a homogenous mixture is obtained.
-
Transfer a known amount of each mixture into separate, clearly labeled glass vials.
-
Store a control sample of pure TCM under the same conditions.
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 50°C and 85% relative humidity).[1]
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
Analyze the samples for the remaining percentage of TCM and the formation of any degradation products using a validated HPLC method.
-
Compare the stability of TCM in the binary mixtures to that of the pure API to identify any incompatibilities.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify the potential degradation products of this compound under various stress conditions.
-
Materials:
-
This compound (API)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Photostability chamber
-
Oven
-
HPLC system
-
-
Methodology:
-
Acid Hydrolysis: Dissolve TCM in a suitable solvent and add 0.1 M HCl. Reflux for a specified period (e.g., 2 hours) or until sufficient degradation is observed. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve TCM in a suitable solvent and add 0.1 M NaOH. Reflux for a specified period (e.g., 1 hour) or until sufficient degradation is observed. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve TCM in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid TCM to dry heat in an oven (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of TCM and solid TCM to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze all stressed samples, along with an unstressed control, using an HPLC method. The goal is to achieve 5-20% degradation of the API.
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for excipient compatibility testing.
References
- 1. scispace.com [scispace.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Effect of pharmaceutical excipients on the stability of this compound tablets under humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Pharmaceutical Excipients on the Stability of this compound Tablets under Humid Conditions [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Quality Evaluation of Pharmaceutical Formulations Containing Hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric studies on the photostability of some thiazide diuretics in ethanolic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. biomedres.us [biomedres.us]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. scielo.br [scielo.br]
Validation & Comparative
Comparative Efficacy of Trichlormethiazide and Other Thiazide Diuretics: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of trichlormethiazide and other thiazide diuretics, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative performance of these antihypertensive agents.
Executive Summary
Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension. While hydrochlorothiazide and chlorthalidone have been extensively studied and compared, data on the comparative efficacy of this compound is less abundant. This guide synthesizes available clinical trial data to compare this compound with other commonly used thiazide diuretics, focusing on blood pressure reduction and adverse effect profiles.
Mechanism of Action: Inhibition of the Na-Cl Cotransporter
Thiazide diuretics exert their antihypertensive effect primarily by inhibiting the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of sodium and water, which in turn reduces blood volume and blood pressure.[1] The signaling pathway involves a complex regulatory network of kinases, including With-No-Lysine (WNK) kinases, which modulate NCC activity.[1][2][3] Thiazide diuretics bind to and block the NCC, preventing the transport of Na+ and Cl- ions.[4]
Below is a diagram illustrating the signaling pathway of thiazide diuretic action on the NCC transporter.
Caption: Mechanism of Thiazide Diuretic Action on the Na-Cl Cotransporter.
Comparative Efficacy in Blood Pressure Reduction
Direct head-to-head clinical trials comparing the antihypertensive efficacy of this compound with hydrochlorothiazide and chlorthalidone are limited. However, available data from various studies provide insights into their relative potencies and effects.
A recent randomized controlled study compared the blood pressure-lowering effect of the mineralocorticoid receptor antagonist esaxerenone with this compound in patients with uncontrolled hypertension. The results provide valuable data on the efficacy of this compound.[5]
Table 1: Blood Pressure Reduction with this compound vs. Esaxerenone [5]
| Age Group | Treatment | Baseline Morning Home SBP/DBP (mmHg) | Change from Baseline in Morning Home SBP/DBP (mmHg) | Between-Group Difference (95% CI) |
| <65 years | Esaxerenone | - | -9.5 / -5.7 | -1.3 (-3.3, 0.8) / -0.8 (-2.1, 0.5) |
| This compound | - | -8.2 / -4.9 | ||
| ≥65 years | Esaxerenone | - | -14.6 / -7.2 | -3.0 (-4.9, -1.2) / -0.5 (-1.5, 0.5) |
| This compound | - | -11.5 / -6.7 |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; CI: Confidence Interval.
In a meta-analysis comparing chlorthalidone and hydrochlorothiazide, chlorthalidone was found to be more effective in reducing both systolic and diastolic blood pressure.[6] Another meta-analysis reported similar findings, with chlorthalidone demonstrating a slight superiority in blood pressure control.[7]
A randomized clinical trial comparing chlorthalidone and hydrochlorothiazide in patients with mild-to-moderate hypertension found that chlorthalidone led to a significantly greater reduction in diastolic blood pressure and a better overall blood pressure control rate at 12 weeks.[8]
Table 2: Comparative Efficacy of Chlorthalidone and Hydrochlorothiazide [8]
| Parameter | Chlorthalidone Group | Hydrochlorothiazide Group | p-value |
| Mean Reduction in SBP (mmHg) | 28.7 ± 12.2 | 22.8 ± 13.7 | 0.118 |
| Mean Reduction in DBP (mmHg) | 14.4 ± 7.5 | 9.1 ± 6.6 | 0.011 |
| Office BP Control Rate (%) | 91.7 | 61.5 | 0.013 |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; BP: Blood Pressure.
While direct comparisons are scarce, one study noted the potency profile of various thiazide diuretics in inhibiting the NCC, suggesting the following order: polythiazide > metolazone > bendroflumethiazide > this compound > chlorthalidone.[9]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies of key comparative studies.
Esaxerenone vs. This compound (EXCITE-HT Subanalysis)[5]
-
Study Design: Predefined subanalysis of the multicenter, randomized, open-label, parallel-group EXCITE-HT study.
-
Participants: Patients with uncontrolled hypertension, divided into two age subgroups (<65 and ≥65 years).
-
Intervention: Patients were randomized to receive either esaxerenone or this compound.
-
Primary Endpoint: Change in morning home systolic and diastolic blood pressure from baseline to the end of treatment.
-
Statistical Analysis: Non-inferiority of esaxerenone to this compound was assessed based on the upper limit of the two-sided 95% confidence interval for the difference in blood pressure changes.
Below is a workflow of a typical randomized controlled trial for antihypertensive drugs.
Caption: Experimental Workflow for Antihypertensive Trials.
Chlorthalidone vs. Hydrochlorothiazide Randomized Clinical Trial[8]
-
Study Design: Randomized clinical trial.
-
Participants: Patients aged 18 years or older with mild-to-moderate hypertension.
-
Intervention: Patients were randomly assigned to receive either chlorthalidone or hydrochlorothiazide. The dose could be up-titrated at 6 weeks.
-
Primary Outcomes: Reduction in systolic and diastolic blood pressure, rate of office blood pressure control at 12 weeks, and rate of adverse events.
-
Statistical Analysis: Comparison of means and proportions between the two groups.
Comparative Adverse Effect Profile
The adverse effect profiles of thiazide diuretics are a critical consideration in clinical practice. The most common side effects are related to electrolyte and metabolic disturbances.
A large observational study comparing chlorthalidone and hydrochlorothiazide found that chlorthalidone was associated with a significantly higher risk of hypokalemia, hyponatremia, acute renal failure, chronic kidney disease, and type 2 diabetes mellitus.[10] However, a randomized trial found no significant difference in the rate of adverse events between the two drugs.[8] Another meta-analysis also reported a higher risk of hypokalemia with chlorthalidone compared to hydrochlorothiazide.[6]
Data on the comparative adverse effects of this compound is more limited. One study on the home blood pressure-lowering effect of esaxerenone versus this compound reported the incidence of serum potassium levels ≥5.5 mEq/L to be 2.2% and 1.9% in the esaxerenone-treated subgroups aged <65 and ≥65 years, respectively, providing some safety data for this compound.[5]
Table 3: Comparative Adverse Effects of Thiazide Diuretics
| Adverse Effect | This compound | Hydrochlorothiazide | Chlorthalidone |
| Hypokalemia | Reported, dose-dependent | Lower risk than chlorthalidone[6][10] | Higher risk than hydrochlorothiazide[6][10] |
| Hyponatremia | Possible | Lower risk than chlorthalidone[10] | Higher risk than hydrochlorothiazide[10] |
| Hyperuricemia | Reported | Reported | Reported |
| Hyperglycemia | Possible | Possible | Higher risk of type 2 diabetes than hydrochlorothiazide[10] |
| Acute Renal Failure | - | Lower risk than chlorthalidone[10] | Higher risk than hydrochlorothiazide[10] |
| Chronic Kidney Disease | - | Lower risk than chlorthalidone[10] | Higher risk than hydrochlorothiazide[10] |
Data for this compound is less extensive compared to Hydrochlorothiazide and Chlorthalidone. The table reflects findings from the cited studies and may not be exhaustive.
Conclusion
Based on the available evidence, chlorthalidone appears to be more potent in lowering blood pressure than hydrochlorothiazide. However, this increased efficacy may be associated with a higher risk of certain adverse metabolic and electrolyte disturbances.
Direct comparative efficacy data for this compound against other thiazide diuretics remains limited. The available information suggests it is a potent antihypertensive agent, but more head-to-head clinical trials are needed to definitively establish its relative efficacy and safety profile compared to hydrochlorothiazide and chlorthalidone. Researchers and clinicians should consider the potency and potential for adverse effects when selecting a thiazide diuretic for the management of hypertension. Further research is warranted to fill the existing gaps in the comparative data for this compound.
References
- 1. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex [jci.org]
- 3. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home blood pressure-lowering effect of esaxerenone vs this compound for uncontrolled hypertension: a prespecified subanalysis of the EXCITE-HT randomized controlled study by age subgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Effectiveness and Safety of Chlorthalidone and Hydrochlorothiazide in Patients With Hypertension: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of chlorthalidone and hydrochlorothiazide-meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Chlorthalidone vs. Hydrochlorothiazide to Treat Hypertension - American College of Cardiology [acc.org]
Validating Trichlormethiazide's Mechanism of Action in Novel Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the mechanism of action of Trichlormethiazide, a thiazide diuretic, with a focus on its application in novel cell lines. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and execute robust validation studies.
This compound exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride cotransporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3), in the distal convoluted tubule of the kidney.[1][2] This inhibition leads to increased urinary excretion of sodium and water, subsequently reducing blood volume and pressure. Validating this mechanism in novel cell line models is crucial for advancing our understanding of thiazide diuretic action and for the development of new therapeutic agents.
Comparative Analysis of Thiazide Diuretics
The potency of thiazide diuretics is a key parameter in their pharmacological profile. While direct comparative studies of this compound in various novel cell lines are emerging, existing data provides a basis for a comparative analysis of its potency against other commonly used thiazide and thiazide-like diuretics.
| Diuretic | Relative Potency (vs. Hydrochlorothiazide) | Reported IC50 (NCC Inhibition) | Key Characteristics |
| This compound | ~10x | Varies by experimental system | A potent thiazide diuretic.[1] |
| Hydrochlorothiazide | 1x (Reference) | Varies by experimental system | The most commonly prescribed thiazide diuretic.[3] |
| Chlorthalidone | 1.5-2.0x | Varies by experimental system | A thiazide-like diuretic with a longer duration of action.[3] |
| Polythiazide | High | Potent inhibitor in rat NCC studies.[1] | A highly potent thiazide diuretic. |
| Metolazone | High | Potent inhibitor in rat NCC studies.[1] | A thiazide-like diuretic, also effective in patients with impaired renal function. |
| Bendroflumethiazide | High | Potent inhibitor in rat NCC studies.[1] | A potent thiazide diuretic. |
Experimental Protocols for Validating Mechanism of Action
The cornerstone for validating the mechanism of action of this compound in any cell line is to demonstrate its specific inhibition of NCC-mediated sodium transport. This is typically achieved through ion uptake assays using radioactive tracers.
Generation of Novel Cell Lines Expressing NCC
To study the specific action of this compound, it is essential to have cell lines that reliably express functional NCC. Novel cell lines can be engineered to either overexpress the wild-type transporter, express specific mutations, or have the endogenous gene knocked out to serve as a negative control.
a) Stable Transfection of NCC in a Standard Cell Line (e.g., HEK293 or MDCK):
-
Vector Construction: The full-length human SLC12A3 cDNA is cloned into a mammalian expression vector containing a selectable marker (e.g., neomycin resistance).
-
Transfection: The vector is transfected into the chosen host cell line (e.g., HEK293, MDCK) using a suitable method like lipofection or electroporation.
-
Selection: Transfected cells are cultured in a medium containing the appropriate selection antibiotic (e.g., G418). Only cells that have successfully integrated the vector will survive.
-
Clonal Selection and Expansion: Single colonies are isolated, expanded, and screened for NCC expression and function.
b) CRISPR-Cas9 Mediated Knockout of NCC:
-
Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target a specific exon of the SLC12A3 gene.
-
Delivery of CRISPR-Cas9 Components: The Cas9 nuclease and the selected sgRNA are delivered to the target cells, often via a plasmid or as a ribonucleoprotein complex.
-
Screening and Validation: Clones are screened for the desired knockout by DNA sequencing and functional assays (e.g., loss of thiazide-sensitive sodium uptake).[4]
Radioactive Sodium (²²Na⁺) Uptake Assay
This assay directly measures the activity of the NCC by quantifying the uptake of radioactive sodium into the cells.
-
Cell Culture: Seed NCC-expressing cells (wild-type or engineered) and control cells (e.g., knockout or parental line) in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with a chloride-free buffer to stimulate NCC activity.
-
Inhibition: Incubate the cells with varying concentrations of this compound or other diuretics for a defined period (e.g., 30 minutes). Include a vehicle control.
-
Uptake Initiation: Initiate sodium uptake by adding a buffer containing ²²Na⁺ and unlabeled sodium.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold stop buffer to remove extracellular ²²Na⁺.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of sodium uptake and determine the half-maximal inhibitory concentration (IC50) of this compound.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for validation, and the logical relationship of this compound's action.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for validation.
Caption: Logical relationship of this compound's effect.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Trichlormethiazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantitative determination of Trichlormethiazide: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. The selection of a suitable analytical method is critical for ensuring the quality, stability, and efficacy of pharmaceutical formulations. This document outlines the performance of each method based on reported experimental data and provides detailed experimental protocols to aid researchers in their selection and application.
Comparative Analysis of Analytical Techniques
The performance of HPLC, HPTLC, and UV-Visible Spectrophotometry for the analysis of this compound and its closely related analogue, Hydrochlorothiazide, is summarized in the tables below. The data presented is a synthesis of findings from multiple validation studies, offering a comparative overview of key analytical parameters.
Table 1: Comparison of Chromatographic Methods (HPLC and HPTLC)
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 250 - 1200 µg/mL | 200 - 1200 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.001 µg/mL (for impurities) | ~55 ng/spot |
| Limit of Quantitation (LOQ) | 1.7 µg/mL | 150 ng/spot |
| Accuracy (% Recovery) | 95.0 - 98.7% | 77.02 - 77.30% |
| Precision (% RSD) | < 2% | < 2% |
| Specificity | High (Stability-indicating methods available) | Moderate to High |
Table 2: Performance of UV-Visible Spectrophotometry
| Parameter | UV-Visible Spectrophotometry |
| Linearity Range | 1.00 - 30.00 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.998[1][2] |
| Limit of Detection (LOD) | Not consistently reported |
| Limit of Quantitation (LOQ) | Not consistently reported |
| Accuracy (% Recovery) | Not consistently reported |
| Precision (% RSD) | < 2% |
| Specificity | Low (Prone to interference from excipients and degradation products) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method provides high resolution and sensitivity for the quantification of this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., 25mM Potassium Phosphate monobasic, pH 2.9) in a ratio of approximately 7:93 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: Ambient.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution (Tablets): Weigh and finely powder a minimum of 20 tablets. Transfer a portion of the powder equivalent to a target concentration of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the simultaneous analysis of multiple samples.
1. Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.
-
Pre-coated silica gel 60 F254 HPTLC plates.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 9:1:0.5 v/v/v).[4]
-
Application: Apply samples as bands of appropriate width using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: Scan the dried plates at 239 nm.[4]
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Further dilute to obtain working standards.
-
Sample Solution (from plasma): Perform a protein precipitation extraction using methanol.[4]
UV-Visible Spectrophotometry
This technique is simple and rapid, suitable for routine analysis of bulk drug and simple formulations.
1. Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes.
2. Method:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound. The reported λmax is approximately 272 nm.[1][2]
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent and prepare a series of dilutions to create a calibration curve.
-
Sample Solution (Tablets): Weigh and powder tablets. Dissolve a quantity of powder equivalent to a specific amount of this compound in the solvent, sonicate for complete dissolution, filter, and dilute to a concentration within the linearity range of the calibration curve.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound. This process ensures that the chosen methods are robust, reliable, and produce equivalent results.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC is the most robust, specific, and sensitive method, making it ideal for stability-indicating assays and the analysis of low-concentration samples or complex matrices.
-
HPTLC offers a high-throughput and cost-effective solution for the routine quality control of a large number of samples.
-
UV-Visible Spectrophotometry is a simple, rapid, and economical method suitable for the analysis of pure drug substance and simple pharmaceutical formulations where interference from excipients is minimal.
A thorough cross-validation as outlined in the workflow is essential when switching between methods to ensure the consistency and reliability of analytical results. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their analytical needs.
References
Trichlormethiazide Combination Therapy vs. Monotherapy: A Comparative Analysis of Clinical Studies
For researchers, scientists, and drug development professionals navigating the landscape of antihypertensive treatments, understanding the comparative efficacy and safety of combination therapies versus monotherapies is paramount. This guide provides an objective comparison of trichlormethiazide combination therapy against monotherapy, drawing upon available clinical data. While direct head-to-head trials comparing this compound combination therapy to this compound monotherapy are limited, this analysis synthesizes findings from studies on this compound combinations and analogous studies on hydrochlorothiazide (HCTZ), a structurally and functionally similar thiazide diuretic, to provide a comprehensive overview.
Efficacy of this compound in Combination Therapy
Clinical studies have consistently demonstrated that combining this compound with other antihypertensive agents, such as angiotensin II receptor blockers (ARBs) or potassium-sparing diuretics, leads to significant reductions in blood pressure.
A study investigating the combination of this compound and amiloride in 39 patients with essential hypertension showed a substantial decrease in blood pressure after eight weeks of treatment. The mean sitting systolic blood pressure was reduced from 167 ± 17 mmHg to 151 ± 19 mmHg, and the mean sitting diastolic blood pressure decreased from 104 ± 6 mmHg to 93 ± 8 mmHg[1].
In another clinical trial, the combination of olmesartan (an ARB) with this compound was compared to a combination of olmesartan with azelnidipine (a calcium channel blocker) in hypertensive patients with type 2 diabetes. While the olmesartan/azelnidipine combination showed a greater reduction in blood pressure, the olmesartan/trichlormethiazide group still exhibited effective blood pressure control[2][3].
The general principle of enhanced efficacy with combination therapy is well-established for thiazide diuretics. A meta-analysis of 42 trials involving over 11,000 participants demonstrated that combining a thiazide diuretic with a drug from another class resulted in a significantly greater reduction in systolic blood pressure compared to monotherapy (a mean reduction of 14.6 mmHg for combination therapy vs. 7.3 mmHg for thiazide monotherapy)[4].
Comparative Data: Combination Therapy vs. Monotherapy
Due to the scarcity of direct comparative trials for this compound, data from studies on hydrochlorothiazide (HCTZ) provides valuable insights into the superior efficacy of combination therapy.
One pivotal study directly compared the efficacy of olmesartan/HCTZ combination therapy to both olmesartan monotherapy and HCTZ monotherapy[5]. The results, summarized in the table below, clearly indicate the additive effect of the combination.
Table 1: Blood Pressure Reduction with Olmesartan/HCTZ Combination Therapy vs. Monotherapy
| Treatment Group | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Olmesartan Monotherapy | -15.8 | -11.3 to -14.6 |
| HCTZ Monotherapy | -5.4 | -10.2 to -12.9 |
| Olmesartan/HCTZ Combination | -20.5 to -28.3 | -16.0 to -22.3 |
Data extracted from a randomized, double-blind, factorial design study.[5]
Similarly, a study comparing captopril, HCTZ, and their combination found that the combination therapy produced an additive and significantly greater blood pressure reduction than either monotherapy[6].
Safety and Tolerability
Combination therapy with this compound is generally well-tolerated. The addition of a potassium-sparing diuretic like amiloride to this compound has been shown to mitigate the risk of hypokalemia, a common side effect of thiazide diuretics[1]. In the this compound-amiloride combination study, serum potassium levels remained constant for most patients[1].
When combined with an ARB like olmesartan, the side effect profile is also favorable. The addition of HCTZ to olmesartan monotherapy has been shown to be well-tolerated[7].
Experimental Protocols
Olmesartan/HCTZ Factorial Design Study
-
Objective: To compare the antihypertensive efficacy of olmesartan medoxomil and HCTZ as monotherapy and in combination.
-
Study Design: A randomized, double-blind, placebo-controlled, factorial design study.
-
Participants: 502 patients with essential hypertension.
-
Intervention: Patients were randomized to one of 12 treatment groups: olmesartan monotherapy (10, 20, or 40 mg/day), HCTZ monotherapy (12.5 or 25 mg/day), six different dose combinations of olmesartan and HCTZ, or placebo.
-
Duration: 8 weeks.
-
Primary Endpoint: Change from baseline in seated diastolic blood pressure.
-
Secondary Endpoints: Change from baseline in seated systolic blood pressure and the proportion of patients achieving blood pressure goals[5].
This compound/Amiloride Combination Study
-
Objective: To evaluate the efficacy and safety of a fixed combination of this compound and amiloride.
-
Study Design: An open-label clinical trial.
-
Participants: 39 patients with essential hypertension.
-
Intervention: Patients received a combination of 2 mg this compound and 2 mg amiloride for 4 weeks. The dose was doubled if the initial blood pressure reduction was inadequate.
-
Duration: 8 weeks, with a subsequent 3-month follow-up for some patients.
-
Primary Endpoint: Reduction in systolic and diastolic blood pressure.
-
Secondary Endpoints: Serum electrolyte levels and other safety parameters[1].
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing a combination therapy to monotherapy.
Caption: A typical experimental workflow for a randomized controlled clinical trial.
Conclusion
References
- 1. [A this compound-amiloride combination in essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of azelnidipine and this compound in combination with olmesartan on blood pressure and metabolic parameters in hypertensive type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of azelnidipine and this compound in combination with olmesartan on blood pressure and metabolic parameters in hypertensive type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy versus monotherapy in reducing blood pressure: meta-analysis on 11,000 participants from 42 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olmesartan medoxomil combined with hydrochlorothiazide for the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olmesartan medoxomil combined with hydrochlorothiazide improves 24-hour blood pressure control in moderate-to-severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antihypertensive Efficacy: Trichlormethiazide vs. Esaxerenone
A comprehensive analysis of the clinical and mechanistic profiles of a classic thiazide diuretic and a novel mineralocorticoid receptor blocker for the management of hypertension.
This guide provides a detailed comparison of the antihypertensive effects of the thiazide diuretic, Trichlormethiazide, and the novel non-steroidal mineralocorticoid receptor (MR) blocker, esaxerenone. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental data, detailed methodologies from a pivotal head-to-head clinical trial, and a visual representation of their distinct mechanisms of action.
Executive Summary
This compound, a long-standing therapeutic option for hypertension, exerts its effect by inhibiting sodium and chloride reabsorption in the kidneys. Esaxerenone, a more recent entrant, offers a targeted approach by selectively blocking the mineralocorticoid receptor, thereby antagonizing the effects of aldosterone. A key head-to-head comparison, the EXCITE-HT study, provides valuable insights into their comparative efficacy and safety. The study demonstrated the non-inferiority of esaxerenone to this compound in lowering morning home blood pressure in Japanese patients with uncontrolled essential hypertension.[1][2][3] While both drugs effectively reduce blood pressure, they exhibit different profiles regarding their effects on serum potassium and uric acid levels.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from the EXCITE-HT study, a 12-week, multicenter, randomized, open-label, parallel-group study comparing esaxerenone with this compound as a second-line treatment for Japanese patients with uncontrolled essential hypertension.[1][3][4]
Table 1: Antihypertensive Efficacy
| Parameter | Esaxerenone Group (n=295) | This compound Group (n=290) | Between-group Difference (95% CI) |
| Change in Morning Home SBP (mmHg) | -11.9 | -9.7 | -2.2 (-3.6, -0.8) |
| Change in Morning Home DBP (mmHg) | -6.6 | -6.0 | -0.6 (-1.4, 0.2) |
| Change in Office SBP (mmHg) | Significant decrease from baseline (p < 0.001) | Significant decrease from baseline (p < 0.001) | Not reported |
| Change in Office DBP (mmHg) | Significant decrease from baseline (p < 0.001) | Significant decrease from baseline (p < 0.001) | Not reported |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; CI: Confidence Interval. Data from the EXCITE-HT study.[1][3]
Table 2: Key Safety Parameters
| Parameter | Esaxerenone Group | This compound Group |
| Serum Potassium | More frequent elevations | More frequent reductions |
| Serum Uric Acid | Elevations observed | More frequent elevations than esaxerenone |
| Estimated Glomerular Filtration Rate (eGFR) | Similar reductions observed in both groups | Similar reductions observed in both groups |
Data from the EXCITE-HT study.[1][3]
A subanalysis of the EXCITE-HT study by age group revealed that in patients aged ≥65 years, esaxerenone was superior to this compound in lowering systolic blood pressure.[5]
Experimental Protocols
The EXCITE-HT Study Protocol
The "Efficacy and Safety of Esaxerenone Versus this compound for Uncontrolled Hypertension" (EXCITE-HT) study was a multicenter, randomized, open-label, parallel-group trial conducted in Japan.[2][4]
-
Patient Population: The study enrolled Japanese patients with uncontrolled essential hypertension who were already being treated with either an angiotensin II receptor blocker (ARB) or a calcium channel blocker (CCB).[2][4] A total of 585 patients were included in the final analysis, with 295 in the esaxerenone group and 290 in the this compound group.[1][3]
-
Study Design: After a run-in period, patients were randomized to receive either esaxerenone or this compound for 12 weeks.[4]
-
Dosage:
-
Esaxerenone: The starting dose could be titrated up at weeks 4 and 8 based on blood pressure and serum potassium levels.[4] In other clinical trials, esaxerenone has been initiated at 1.25 mg or 2.5 mg daily, with potential titration up to 5 mg daily.[6][7]
-
This compound: The dose could also be increased at weeks 4 and 8.[4] The usual adult dose for hypertension is 2-4 mg orally per day.[8]
-
-
Blood Pressure Measurement: The primary endpoint was the change from baseline in morning home systolic and diastolic blood pressure.[4] Office blood pressure was also measured.[4]
-
Biomarker Analysis: Serum biomarkers, including potassium and uric acid, and urinary biomarkers were measured.[4]
Mandatory Visualization
Signaling Pathways
The distinct mechanisms of action of this compound and esaxerenone are visualized below.
Caption: Mechanism of action of this compound.
References
- 1. What is the mechanism of Esaxerenone? [synapse.patsnap.com]
- 2. Rationale and design of a multicenter randomized study comparing the efficacy and safety of esaxerenone versus this compound in patients with uncontrolled essential hypertension: EXCITE‐HT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home blood pressure-lowering effect of a non-steroidal mineralocorticoid receptor blocker, esaxerenone, versus this compound for uncontrolled hypertension: the EXCITE-HT randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale and design of a multicenter randomized study comparing the efficacy and safety of esaxerenone versus this compound in patients with uncontrolled essential hypertension: EXCITE-HT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esaxerenone Protects against Diabetic Cardiomyopathy via Inhibition of the Chemokine and PI3K-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Esaxerenone in Hypertensive Patients with Diabetic Kidney Disease: A Multicenter, Open-Label, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Esaxerenone in Hypertensive Patients with Diabetes Mellitus Undergoing Treatment with Sodium-Glucose Cotransporter 2 Inhibitors (EAGLE-DH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Overcoming Diuretic Resistance: A Comparative Analysis of Trichlormethiazide and Furosemide Combination Therapy
For researchers, scientists, and drug development professionals, understanding effective strategies to combat diuretic resistance is paramount in managing fluid overload in conditions such as heart failure. This guide provides a detailed comparison of the efficacy of combining trichlormethiazide with the loop diuretic furosemide, objective data on its performance against other thiazide diuretic alternatives, and supporting experimental data.
The development of diuretic resistance, particularly to loop diuretics like furosemide, presents a significant clinical challenge. This phenomenon, characterized by a diminished natriuretic and diuretic response, leads to persistent fluid retention and is associated with poor patient outcomes. A key mechanism underlying this resistance is the compensatory hypertrophy and increased sodium reabsorption in the distal convoluted tubule of the nephron. To counteract this, a strategy of "sequential nephron blockade" has been developed, which involves the co-administration of a loop diuretic with a thiazide-type diuretic that acts on this distal segment. This combination therapy aims to produce a synergistic effect, leading to enhanced diuresis and natriuresis.[1]
This guide focuses on the efficacy of this compound in this combination regimen and compares its performance with other commonly used thiazide diuretics, such as hydrochlorothiazide and metolazone, based on available clinical data.
Quantitative Analysis of Diuretic Efficacy
The following tables summarize the key quantitative data from studies evaluating the combination of a thiazide diuretic with furosemide in patients with diuretic resistance.
Table 1: Efficacy of this compound in Combination with Furosemide
| Outcome Measure | Furosemide Monotherapy | Furosemide + this compound | Percentage Change |
| 24-hour Urine Volume (mL/day) | 1365 ± 392 | 1875 ± 402 | +37.4% |
| Urinary Sodium Excretion (mmol/gCre) | 132 ± 41 | 274 ± 87 | +107.6% |
| Fractional Excretion of Sodium (%) | 1.7 ± 0.9 | 3.7 ± 2.5 | +117.6% |
Data from a study involving six patients with refractory heart failure and renal dysfunction. Patients received 40 mg/day of furosemide for one week, followed by the addition of 1 mg/day of this compound for the second week.
Table 2: Comparative Efficacy of Other Thiazide Diuretics in Combination with Furosemide
| Thiazide Diuretic | Study Population | Key Findings |
| Hydrochlorothiazide | 20 patients with severe congestive heart failure and diuretic resistance to ≥250 mg/day furosemide. | Addition of 25-100 mg/day hydrochlorothiazide resulted in a mean body weight reduction of 6.7 ± 3.3 kg. Mean daily urine volume increased from 1899 ± 958 mL to 3065 ± 925 mL.[2] |
| Metolazone | 55 patients with acute decompensated heart failure, renal insufficiency, and diuretic resistance. | No statistically significant difference in efficacy or safety between oral metolazone and intravenous chlorothiazide when added to furosemide therapy.[3] |
| Metolazone vs. Chlorothiazide | Retrospective study of patients with ADHF and diuretic resistance. | Patients receiving metolazone achieved a greater net urine output at 72 hours compared to those who received chlorothiazide, despite the chlorothiazide group receiving a higher estimated equivalent dose.[3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the critical appraisal of the evidence.
Protocol for this compound and Furosemide Combination Study:
-
Study Design: A prospective, open-label study.
-
Participants: Six hospitalized patients with refractory heart failure (NYHA class III or IV) and renal dysfunction (serum creatinine: 1.7 ± 0.8 mg/dL).
-
Intervention:
-
Week 1 (Run-in period): Patients received a constant daily dose of 40 mg of oral furosemide, in addition to their standard heart failure medications.
-
Week 2 (Combination Therapy): 1 mg of oral this compound was added to the ongoing 40 mg daily furosemide regimen.
-
-
Data Collection:
-
24-hour urine samples were collected on the last day of the run-in period and the last day of the combination therapy period.
-
Urine volume, urinary sodium, and creatinine were measured to calculate urinary sodium excretion per gram of creatinine and the fractional excretion of sodium.
-
Blood samples were collected to monitor serum electrolytes and renal function.
-
-
Follow-up: Patients were followed for 6 months as outpatients to monitor clinical status, including NYHA functional class and plasma BNP levels.
General Protocol for Comparative Studies of Other Thiazide Diuretics:
While specific protocols vary between studies, a general methodology for assessing the efficacy of different thiazide-furosemide combinations in diuretic resistance typically involves:
-
Patient Selection: Hospitalized patients with a diagnosis of acute decompensated heart failure and evidence of diuretic resistance (e.g., inadequate urine output or weight loss despite high-dose intravenous furosemide).
-
Randomization: In randomized controlled trials, patients are randomly assigned to receive either the standard of care (furosemide monotherapy) or combination therapy with a specific thiazide diuretic.
-
Intervention: The assigned thiazide diuretic (e.g., hydrochlorothiazide, metolazone, or chlorothiazide) is administered orally or intravenously in addition to the ongoing intravenous furosemide therapy. Dosing regimens are predefined.
-
Outcome Measures: The primary endpoints often include changes in:
-
24-hour or 48-hour urine output
-
Body weight
-
Net fluid balance
-
-
Safety Monitoring: Close monitoring of serum electrolytes (especially potassium and sodium) and renal function (serum creatinine and BUN) is a critical component of these studies.
Visualizing the Mechanisms
Diagram 1: The Principle of Sequential Nephron Blockade
Caption: Sequential nephron blockade with furosemide and this compound.
Diagram 2: Experimental Workflow for Evaluating Combination Diuretic Efficacy
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of the effects of combination diuretic therapy with oral hydrochlorothiazide or intravenous chlorothiazide in patients receiving intravenous furosemide therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidative Effects of Trichlormethiazide and Chlorthalidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidative properties of two thiazide-like diuretics, trichlormethiazide and chlorthalidone. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the potential differential effects of these antihypertensive agents beyond their primary diuretic and blood pressure-lowering functions.
Executive Summary
While both this compound and chlorthalidone are effective diuretics for the management of hypertension, emerging evidence suggests potential differences in their effects on oxidative stress. A key comparative study indicates that chlorthalidone may offer superior antioxidative benefits compared to this compound.[1] This is evidenced by its greater capacity to reduce plasma levels of key oxidative stress markers. This guide will delve into the available quantitative data, detailed experimental methodologies, and potential mechanistic pathways underlying these differences.
Quantitative Data Comparison
A randomized crossover trial directly comparing the effects of this compound and chlorthalidone in hypertensive patients provides the most direct evidence of their differential antioxidative effects.[1] The study measured the plasma concentrations of 8-isoprostane, a marker of lipid peroxidation, and malondialdehyde-modified low-density lipoproteins (MDA-LDL), a marker of oxidized lipoproteins.
Table 1: Comparison of Oxidative Stress Markers Following Treatment with this compound and Chlorthalidone [1]
| Oxidative Stress Marker | This compound | Chlorthalidone | Outcome |
| 8-isoprostane | Higher Levels | Lower Levels | Chlorthalidone demonstrated superior reduction. |
| Malondialdehyde-Modified Low-Density Lipoproteins (MDA-LDL) | Higher Levels | Lower Levels | Chlorthalidone demonstrated superior reduction. |
Note: This table is based on the qualitative outcomes reported in the key comparative study, as the precise quantitative values were not available in the accessed abstract.
Experimental Protocols
The following sections detail the methodologies employed in the key comparative study for the assessment of oxidative stress markers.[1]
Patient Population and Study Design
The study was a randomized, crossover trial involving forty patients with refractory hypertension who were already receiving a combination of a calcium channel blocker and an angiotensin II receptor blocker.[1] Participants were randomly assigned to receive either this compound (1 mg/day) or chlorthalidone (12.5 mg/day) for a period of six months.[1] Following this initial treatment phase, the patients were switched to the alternate diuretic for an additional six months.[1] Blood samples for the analysis of oxidative stress markers were collected before and after each treatment period.[1]
Measurement of 8-isoprostane
Plasma levels of 8-isoprostane were quantified using a competitive enzyme-linked immunosorbent assay (ELISA). This method typically involves the following steps:
-
Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.
-
Extraction: 8-isoprostane is extracted from the plasma using solid-phase extraction columns to remove interfering substances.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for 8-isoprostane is used.
-
Standards and prepared plasma samples are added to the wells, followed by the addition of an enzyme-conjugated 8-isoprostane.
-
During incubation, the free 8-isoprostane in the sample and the enzyme-conjugated 8-isoprostane compete for binding to the capture antibody.
-
The plate is washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the concentration of 8-isoprostane in the sample.
-
The absorbance is read using a microplate reader, and the concentration of 8-isoprostane in the samples is determined by comparison to a standard curve.
-
Measurement of Malondialdehyde-Modified Low-Density Lipoproteins (MDA-LDL)
The concentration of MDA-LDL in plasma was also determined by an ELISA-based method. The general protocol is as follows:
-
Sample Collection: Plasma is prepared from whole blood as described for the 8-isoprostane measurement.
-
ELISA Procedure:
-
A microplate is coated with an antibody that specifically recognizes MDA-modified apolipoprotein B, the protein component of LDL.
-
Plasma samples and standards are added to the wells and incubated.
-
After washing, a second, enzyme-linked antibody that also binds to MDA-LDL is added.
-
Following another incubation and washing step, a substrate is added to generate a colorimetric signal.
-
The intensity of the color is directly proportional to the amount of MDA-LDL in the sample.
-
The concentration is quantified by comparing the absorbance of the samples to a standard curve.
-
Potential Signaling Pathways and Mechanisms of Action
The precise mechanisms underlying the antioxidative effects of chlorthalidone and other thiazide-like diuretics are not fully elucidated but are thought to be independent of their diuretic action. One proposed pathway involves the modulation of inflammatory and oxidative stress-related signaling cascades.
Chlorthalidone's ability to inhibit carbonic anhydrase may play a role in its pleiotropic effects, including those on oxidative status.[2] Inhibition of this enzyme can lead to alterations in intracellular pH and ion transport, which may indirectly influence the production of reactive oxygen species (ROS). Furthermore, some studies suggest that thiazide diuretics may possess direct radical scavenging properties or may enhance the activity of endogenous antioxidant defense systems.
Below is a diagram illustrating a potential experimental workflow for comparing the antioxidative effects of these two drugs.
Caption: Experimental workflow for comparing the antioxidative effects of this compound and chlorthalidone.
Conclusion
The available evidence, primarily from a direct comparative trial, suggests that chlorthalidone exhibits superior antioxidative effects compared to this compound in hypertensive patients.[1] This is demonstrated by a greater reduction in the oxidative stress markers 8-isoprostane and MDA-LDL.[1] While the precise molecular mechanisms for this difference require further investigation, these findings highlight a potentially important pleiotropic effect of chlorthalidone that may contribute to its cardiovascular protective benefits. For researchers and clinicians, this distinction in antioxidative potential may be a relevant factor in the selection of a thiazide-like diuretic, particularly in patients with elevated oxidative stress. Further studies are warranted to confirm these findings and to explore the clinical implications of these differential antioxidative effects.
References
A Comparative Guide to the Bioequivalence of Generic Trichlormethiazide Formulations
This guide provides a comprehensive comparison of the bioequivalence of generic trichlormethiazide formulations with innovator products. It is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to ensure the therapeutic equivalence of generic alternatives.
This compound is a thiazide diuretic used in the treatment of edema and hypertension.[1] For a generic drug to be approved for marketing, it must be shown to be bioequivalent to the reference (brand-name) product. This means that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar conditions.[2]
Experimental Protocols
Bioequivalence is typically established through in vivo studies in healthy volunteers, supplemented by in vitro dissolution testing. The standard experimental design is a randomized, single-dose, two-period, two-sequence crossover study.
In Vivo Bioequivalence Study Protocol
A typical in vivo bioequivalence study for an oral solid dosage form of this compound would follow this protocol:
-
Study Population: A statistically sufficient number of healthy, non-smoking adult volunteers (typically 24 to 36) are enrolled after providing informed consent.[3] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Study Design: A single-dose, two-treatment, two-period, crossover design is employed.[4] Volunteers are randomly assigned to receive either the generic (test) or the brand-name (reference) formulation in the first period. After a washout period of adequate duration to ensure complete elimination of the drug from the body, subjects receive the alternate formulation in the second period.
-
Drug Administration: Following an overnight fast of at least 10 hours, subjects are administered a single oral dose of the this compound tablet with a standardized volume of water.
-
Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Sample Analysis: The concentration of this compound in plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[5]
-
Pharmacokinetic Analysis: The following key pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:
-
Area Under the Plasma Concentration-Time Curve (AUC): This represents the total extent of drug absorption. It is calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).
-
Maximum Plasma Concentration (Cmax): This is the highest observed drug concentration in the plasma and represents the rate of drug absorption.
-
Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is observed.
-
-
Statistical Analysis: The log-transformed AUC and Cmax values are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.[6]
In Vitro Dissolution Testing
Dissolution testing is a critical in vitro method used to assess the similarity in drug release characteristics between the test and reference products.
-
Apparatus: A USP Apparatus 1 (basket) or 2 (paddle) is typically used.
-
Dissolution Medium: The choice of medium can vary, but commonly used media include 0.1 N HCl, water, and phosphate buffers at different pH values (e.g., 4.5 and 6.8) to simulate the gastrointestinal environment.[7]
-
Procedure: A specified number of tablets (usually 12) of both the test and reference products are tested.[8] The dissolution medium is maintained at 37°C ± 0.5°C, and samples are withdrawn at multiple time points (e.g., 10, 20, 30, 45, and 60 minutes).[7]
-
Analysis: The amount of dissolved this compound is quantified using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Comparison: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two profiles.
Data Presentation
The following tables summarize hypothetical but representative data from a bioequivalence study comparing a generic this compound formulation to a reference product.
Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name this compound (4 mg Tablets)
| Parameter | Test Formulation (Generic) (Mean ± SD) | Reference Formulation (Brand-Name) (Mean ± SD) | Ratio of Geometric Means (Test/Reference) (%) | 90% Confidence Interval (%) |
| AUC0-t (ng·h/mL) | 450.6 ± 112.7 | 465.3 ± 121.0 | 96.84 | 90.52 - 103.61 |
| AUC0-∞ (ng·h/mL) | 482.1 ± 118.9 | 495.8 ± 125.4 | 97.24 | 91.15 - 103.78 |
| Cmax (ng/mL) | 55.2 ± 15.3 | 58.1 ± 16.8 | 94.91 | 87.63 - 102.75 |
| Tmax (h) | 2.5 ± 0.8 | 2.7 ± 0.9 | - | - |
| t1/2 (h) | 8.9 ± 2.1 | 9.1 ± 2.3 | - | - |
AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration, t1/2: Half-life, SD: Standard Deviation.
Table 2: Comparative In Vitro Dissolution of this compound Formulations
| Time (minutes) | % Drug Dissolved - Test Formulation (Mean ± SD) | % Drug Dissolved - Reference Formulation (Mean ± SD) |
| 10 | 48.5 ± 5.1 | 45.2 ± 6.3 |
| 20 | 75.8 ± 4.2 | 72.1 ± 5.5 |
| 30 | 89.1 ± 3.5 | 86.4 ± 4.1 |
| 45 | 95.3 ± 2.8 | 93.8 ± 3.2 |
| 60 | 98.6 ± 1.9 | 97.9 ± 2.4 |
| Similarity Factor (f2) | \multicolumn{2}{c | }{68} |
Dissolution Conditions: USP Apparatus 2 (Paddle) at 50 RPM in 900 mL of 0.1 N HCl at 37°C.
Mandatory Visualization
Caption: Workflow of a typical in vivo bioequivalence study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Food and Drug Administration, Department of Health [fda.gov.tw]
- 3. Bioequivalence and Interchangeability of Generic Medications - Drugs - Merck Manual Consumer Version [merckmanuals.com]
- 4. A bioequivalence study of two products of furosemide tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Brand and generic medications: Are they interchangeable? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A comparative study on the dissolution profiles of commercial hydrochl" by M.-S. Lee, C.-L. Huang et al. [jfda-online.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Comparative Analysis of Adverse Effect Profiles: Trichlormethiazide vs. Other Diuretics
A comprehensive guide for researchers and drug development professionals on the comparative adverse effect profiles of Trichlormethiazide and other major diuretic classes, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of the adverse effect profiles of this compound, a thiazide diuretic, against other significant classes of diuretics, including loop diuretics, and potassium-sparing diuretics. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the safety profiles of these compounds.
Executive Summary
Diuretics are a cornerstone in the management of hypertension and edematous conditions. However, their therapeutic benefits are often accompanied by a range of adverse effects, primarily metabolic and electrolyte disturbances. This compound, a member of the thiazide diuretic class, is effective in promoting diuresis and lowering blood pressure. Its adverse effect profile is characteristic of thiazides, with hypokalemia and hyperuricemia being prominent. Comparative analysis reveals distinct differences in the side effect profiles across different diuretic classes, which are crucial considerations in drug development and clinical practice. Loop diuretics, while more potent, carry a higher risk of severe electrolyte and fluid loss, as well as ototoxicity. Potassium-sparing diuretics, in contrast, can lead to hyperkalemia. This guide synthesizes available data to provide a clear comparison of these adverse effects.
Data Presentation: Quantitative Comparison of Adverse Effects
The following tables summarize the incidence and nature of key adverse effects associated with this compound and other diuretic classes based on available clinical data.
Table 1: Electrolyte and Metabolic Disturbances with this compound
| Adverse Effect | This compound (1 mg/day) | This compound (2 mg/day) | Notes |
| Hypokalemia | No significant change from baseline.[1] | Significant reduction in serum potassium compared to control.[1][2] | Mild hypokalemia (decrease of 0.5 mEq/L) can occur in up to 50% of patients, particularly at doses greater than 4 mg/day.[3] |
| Hyperuricemia | No significant change from baseline.[1] | Significant elevation in serum uric acid compared to control.[1][2] | A known class effect of thiazide diuretics. |
| Hyponatremia | Mean serum sodium level was significantly lower than baseline.[1] | No significant change in mean serum sodium levels compared to control.[1][2] | Thiazide diuretics are a common cause of hyponatremia. |
| Hyperglycemia | Not reported in the study. | Not reported in the study. | Thiazide diuretics can be associated with hyperglycemia.[4] |
| Hyperlipidemia | Not reported in the study. | Not reported in the study. | Thiazide diuretics may be associated with elevations in serum cholesterol and triglycerides.[5] |
Table 2: Comparative Adverse Effect Profile of Diuretic Classes
| Adverse Effect | This compound (Thiazide) | Furosemide (Loop Diuretic) | Spironolactone (Potassium-Sparing) | Amiloride (Potassium-Sparing) |
| Hypokalemia | Common, dose-dependent[1][3] | Common and can be severe | Minimal risk[6] | Minimal risk[6] |
| Hyperkalemia | Not expected | Not expected | Primary risk, especially with ACE inhibitors or renal impairment[6][7] | Primary risk, approximately 10% incidence[6] |
| Hyponatremia | Common[1][3] | Can occur | Less common | Less common |
| Hyperuricemia | Common[1][2] | Can occur | Less common | Less common |
| Hyperglycemia | Can occur[4] | Can occur | Less common | Less common |
| Hyperlipidemia | Can occur[5] | Can occur | Less common | Less common |
| Ototoxicity | Not a typical side effect | Risk of temporary or permanent hearing loss, especially with high doses and rapid IV administration. | Not a typical side effect | Not a typical side effect |
| Gynecomastia | Not a typical side effect | Not a typical side effect | Can occur due to its antiandrogenic effects | Not a typical side effect |
Experimental Protocols
This section details the methodologies employed in key studies to assess the adverse effects of diuretics.
Protocol for Retrospective Observational Study of this compound[1][2]
-
Study Design: A retrospective cohort study utilizing data from a Clinical Data Warehouse.
-
Patient Population: New users of this compound (1 mg or 2 mg daily) were identified and matched with a control group of non-users based on a propensity score. The study included patients who had been on antihypertensive agents for at least three months.
-
Exclusion Criteria: Patients receiving potassium or sodium supplements, insulin, allopurinol, uricosuric drugs, or other diuretics were excluded. Patients with a serum creatinine level greater than 2 mg/dl were also excluded.
-
Data Collection: Serum chemical data, including sodium, potassium, uric acid, creatinine, and urea nitrogen, were collected before and during the exposure period (mean exposure of 58-64 days).
-
Statistical Analysis: Propensity-score matching was used to adjust for differences between the user and control groups. Changes in laboratory values from baseline were compared between the groups to assess for statistically significant differences.
Protocol for Assessing Diuretic-Induced Electrolyte and Metabolic Changes in a Clinical Trial Setting
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
-
Patient Population: Patients with a diagnosis of hypertension or a condition requiring diuretic therapy. Baseline demographic and clinical characteristics are recorded.
-
Intervention: Patients are randomized to receive the study diuretic (e.g., this compound) at a specified dose, a placebo, or an active comparator diuretic.
-
Data Collection and Monitoring:
-
Electrolytes: Serum levels of potassium, sodium, chloride, magnesium, and calcium are measured at baseline and at regular intervals throughout the study (e.g., weekly for the first month, then monthly). 24-hour urine collections can be used to quantify electrolyte excretion.
-
Metabolic Parameters: Fasting blood glucose, HbA1c, and a lipid panel (total cholesterol, LDL, HDL, triglycerides) are assessed at baseline and at the end of the study period.
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) are monitored to assess renal function.
-
-
Adverse Event Reporting: All adverse events are recorded, graded for severity, and assessed for their relationship to the study drug.
-
Statistical Analysis: Appropriate statistical methods (e.g., t-tests, ANOVA, chi-square tests) are used to compare the incidence of adverse effects and the changes in laboratory parameters between the treatment groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows relevant to the comparative analysis of diuretic adverse effects.
Caption: Mechanism of action of different diuretic classes on the nephron.
Caption: Pathophysiological pathway from diuretic action to common adverse events.
References
- 1. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse effect profile of this compound: a retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Diuretics: a review of the pharmacology and effects on glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevation of serum lipid levels during diuretic therapy of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. [Hyperkalemia with potassium-sparing and potassium-losing diuretics. Results from the Comprehensive Hospital Drug Monitoring Bern (CHDM)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trichlormethiazide: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Trichlormethiazide, ensuring compliance with regulatory standards and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Unused, expired, or contaminated this compound is classified as a non-hazardous pharmaceutical waste. It is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) and is not a scheduled controlled substance by the Drug Enforcement Administration (DEA). However, proper disposal is crucial to prevent environmental contamination and ensure workplace safety.
Core Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed pharmaceutical waste management service. This ensures that the chemical is handled and disposed of in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation and Containment:
-
Isolate all expired, unused, or contaminated this compound from active chemical inventories.
-
Ensure the waste is in a well-sealed, leak-proof container. The original container is often suitable if it is in good condition.
-
Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Disposal" and include the chemical name "this compound."
-
-
Storage Prior to Disposal:
-
Store the designated waste container in a secure, designated area for chemical waste accumulation, away from incompatible materials.
-
This area should be well-ventilated and have secondary containment to mitigate any potential spills.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste management service with a clear inventory of the materials to be disposed of.
-
-
Documentation:
-
Maintain a detailed record of the disposed this compound, including the quantity, date of disposal, and the name of the waste management service. This documentation is crucial for regulatory compliance and internal tracking.
-
Disposal Methods to Avoid:
-
Do Not Pour Down the Drain: Disposing of this compound via the sewer system can lead to environmental contamination of waterways.
-
Do Not Dispose of in Regular Trash: Uncontrolled disposal in municipal solid waste can lead to accidental exposure and environmental release.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the key considerations for its disposal.
| Parameter | Guideline | Regulatory Body |
| RCRA Hazardous Waste Status | Non-Hazardous | EPA |
| DEA Controlled Substance Schedule | Not Scheduled | DEA |
| Primary Disposal Method | Licensed Pharmaceutical Waste Vendor | Federal, State, and Local Regulations |
| Alternative Disposal (Small Quantities, Household - Not Recommended for Labs) | Drug Take-Back Programs | FDA, DEA |
| Prohibited Disposal Methods | Sewer System, Municipal Trash | EPA, Local Ordinances |
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The focus is on the safe and compliant disposal of the chemical compound itself.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Decision Workflow for this compound.
Personal protective equipment for handling Trichlormethiazide
Essential Safety and Handling Guide for Trichlormethiazide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Hazard Summary
This compound is a substance that requires careful handling due to its potential health effects. It is classified as a sensitizer, meaning it can cause allergic reactions upon skin contact or inhalation.[1][2][3] It is also known to cause serious eye irritation and is suspected of damaging an unborn child.[4] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Occupational Exposure Limits
The following table summarizes the established occupational exposure and wipe limits for this compound. These values are critical for assessing workplace safety and guiding hygiene practices.
| Parameter | Limit Value | Basis |
| Time-Weighted Average (TWA) | 1 µg/m³ | Internal[4] |
| Wipe Limit | 10 µ g/100 cm² | Internal[4] |
Toxicological Data
Acute toxicity data provides insight into the potential immediate effects of high-level exposure. The following LD50 (lethal dose, 50%) values have been determined in animal studies.
| Exposure Route | Species | LD50 Value |
| Oral | Mouse | 2,600 mg/kg[1] |
| Oral | Rat | 5,600 mg/kg[1] |
| Intraperitoneal | Mouse | 540 mg/kg[1] |
Operational and Safety Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent direct contact and inhalation. The required equipment is detailed below.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye & Face | Safety glasses with side-shields or goggles.[2][3][4] | A faceshield should be worn in addition to goggles if there is a risk of splashes or aerosol generation.[4] |
| Respiratory | NIOSH/MSHA approved respirator. | Required when engineering controls (like fume hoods) are insufficient or during tasks with high dust/aerosol potential.[2][4] For uncontrolled releases or unknown exposure levels, a positive pressure air-supplied respirator is necessary.[4] |
| Hand | Chemical-resistant gloves. | Consider double-gloving for added protection.[4] Change gloves immediately if they become contaminated. |
| Body | Laboratory coat or work uniform.[4] | Use additional protective garments such as aprons, sleevelets, or disposable coveralls for tasks with a higher risk of skin exposure.[4][5] Gowns should be solid-front and be removed before leaving the work area. |
Safe Handling Procedures
Proactive measures during handling are key to minimizing exposure risk.
-
Engineering Controls : Always handle this compound within a chemical fume hood or other containment primary engineering control (C-PEC) to ensure adequate ventilation and containment.[2][6] An accessible safety shower and eye wash station must be nearby.[2]
-
General Handling :
-
Storage : Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.[3] Keep locked up and away from incompatible materials like strong oxidizing agents.[3][4]
Emergency and First Aid Plan
Immediate and appropriate response to an exposure is critical.
-
Skin Contact : Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[4] Seek medical attention if skin irritation or a rash occurs.[4]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[4]
Spill Response Protocol
In the event of a spill, a structured response is necessary to ensure safety and prevent environmental contamination.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Protect : Don the appropriate full PPE before re-entering the area.[4]
-
Contain : Prevent further leakage or spreading. For large spills, use dikes or other containment barriers.[4]
-
Clean-Up :
-
Decontaminate : Clean the spill surface thoroughly.[3]
-
Dispose : Place all contaminated materials, including absorbents and used PPE, into a sealed, labeled container for proper disposal according to regulations.[3][4]
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and associated contaminated waste is a legal and safety requirement.
-
Unused Product : Dispose of unused this compound and its container at an approved waste disposal plant.[4] Do not release it into the environment.[4]
-
Contaminated Materials : All items contaminated with this compound, including gloves, gowns, absorbent materials, and labware, must be considered hazardous waste.[6]
-
Procedure :
-
Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Store the container in a designated, secure area.
-
Adhere strictly to all applicable local, state, and federal regulations for hazardous waste disposal.[4] Consult with your institution's environmental health and safety (EHS) department for specific protocols.[8][9]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. merck.com [merck.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ph.health.mil [ph.health.mil]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
